ZM 336372
Beschreibung
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
| Record name | ZM 336372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208260-29-1 | |
| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 336372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZM 336372: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZM 336372, a small molecule modulator of the Raf signaling pathway. It delves into its dual role as both an inhibitor and an activator of Raf kinases, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.
Core Mechanism of Action: A Paradoxical Modulator of Raf Kinases
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of c-Raf (also known as Raf-1).[1] In vitro kinase assays have demonstrated its high affinity for the ATP-binding pocket of c-Raf, leading to the inhibition of its kinase activity.[2][3] The inhibitory effect is dose-dependent and varies with ATP concentration, a characteristic feature of ATP-competitive inhibitors.[3] While it primarily targets c-Raf, this compound also exhibits inhibitory activity against B-Raf, albeit with approximately tenfold lower potency.[2][3][4]
Intriguingly, the in vitro inhibitory profile of this compound contrasts sharply with its effects in cellular contexts. In various cell lines, treatment with this compound leads to a paradoxical hyperactivation of c-Raf, sometimes exceeding 100-fold.[2][4][5] This activation, however, does not typically result in the subsequent activation of the canonical downstream effectors, MEK1 or ERK2.[2] This suggests the existence of a complex feedback loop where the inhibition of Raf kinase activity by this compound triggers a compensatory mechanism leading to its hyperphosphorylation and apparent activation, without productive downstream signaling.[2] The exact mechanism of this feedback regulation is not fully elucidated but appears to be independent of Ras GTP-loading, the MAPK cascade, protein kinase C, and phosphatidylinositide 3-kinase.[2][4]
The cellular consequences of this compound treatment are multifaceted and cell-type dependent. In many cancer cell lines, despite the paradoxical activation of Raf, this compound induces growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors like p21 and p18.[4][6][7] Furthermore, it has been shown to induce apoptosis in certain cancer cells, potentially through the inhibition of glycogen synthase kinase-3β (GSK-3β).[4]
Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound against various protein kinases.
| Target Kinase | IC50 Value | Notes |
| c-Raf | 70 nM | ATP-competitive inhibition.[1][2][3][8][9] |
| B-Raf | ~700 nM | Approximately 10-fold less potent than against c-Raf.[2][3][4] |
| SAPK2a/p38α | 2 µM | Weakly inhibits.[1][4][8] |
| SAPK2b/p38β | 2 µM | Weakly inhibits.[1][4][8] |
Signaling Pathway Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msesupplies.com [msesupplies.com]
- 9. apexbt.com [apexbt.com]
ZM 336372: A Technical Guide to a Paradigmatic c-Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 336372 is a potent and selective, ATP-competitive inhibitor of the c-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. While initially developed as a therapeutic agent to block this pro-proliferative cascade, this compound has become a pivotal research tool for understanding the complex regulatory mechanisms of Raf kinases. A key characteristic of this compound is its ability to induce the "paradoxical activation" of c-Raf, a phenomenon that has profound implications for the development of Raf-targeted therapies. This guide provides an in-depth technical overview of this compound, including its mechanism of action, kinase selectivity, experimental protocols for its characterization, and a detailed explanation of the paradoxical activation phenomenon.
Mechanism of Action and Kinase Selectivity
This compound is a reversible and cell-permeable compound that targets the ATP-binding pocket of c-Raf. Its inhibitory activity is concentration-dependent and competitive with respect to ATP.
Quantitative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical parameter in its utility as both a research tool and a potential therapeutic. This compound exhibits high potency for c-Raf with an IC50 of 70 nM.[1] It displays a tenfold selectivity for c-Raf over B-Raf.[1] While generally selective, this compound also demonstrates inhibitory activity against other kinases, most notably SAPK2a/p38α and SAPK2b/p38β2, with an IC50 of 2 µM for both.[1] The following tables summarize the quantitative data on the kinase selectivity of this compound.
Table 1: IC50 Values for this compound Against Key Kinases
| Kinase Target | IC50 Value | Reference |
| c-Raf | 70 nM | [1] |
| B-Raf | ~700 nM | [1] |
| SAPK2a/p38α | 2 µM | [1] |
| SAPK2b/p38β2 | 2 µM | [1] |
Table 2: Kinase Selectivity Profile of this compound at 1 µM and 10 µM
| Kinase | % Activity Remaining (1.00µM) | % Activity Remaining (10.00µM) |
| p38 alpha MAPK | 28 | 7 |
| Lck | 28 | 10 |
| p38 beta MAPK | 53 | 14 |
| PIM2 | 74 | 92 |
| NEK2a | 76 | 85 |
| MKK1 | 77 | 105 |
| PKD1 | 81 | 104 |
| IKK beta | 82 | 90 |
| CHK2 | 83 | 80 |
| JNK3 | 83 | 85 |
| CHK1 | 84 | 89 |
| MNK1 | 84 | 85 |
| GSK3 beta | 85 | 107 |
| ROCK 2 | 85 | 95 |
| MST2 | 86 | 84 |
| S6K1 | 86 | 110 |
| p38 gamma MAPK | 86 | 94 |
| Aurora B | 87 | 94 |
| PKA | 87 | 92 |
| PRK2 | 87 | 91 |
| EF2K | 89 | 105 |
| MAPKAP-K2 | 89 | 89 |
| AMPK | 89 | 82 |
| CK1 delta | 90 | 90 |
| SGK1 | 90 | 91 |
| MAPKAP-K3 | 91 | 105 |
| SmMLCK | 91 | 84 |
| PRAK | 91 | 61 |
| ERK2 | 92 | 93 |
| p38 delta MAPK | 92 | 94 |
| JNK1 | 92 | 85 |
| SRPK1 | 94 | 86 |
| Src | 95 | 84 |
| MNK2 | 95 | 101 |
| CSK | 95 | 67 |
| NEK7 | 95 | 97 |
| PKC alpha | 95 | 88 |
| PDK1 | 95 | 84 |
| CDK2-Cyclin A | 96 | 101 |
| PHK | 96 | 120 |
| MSK1 | 96 | 95 |
| DYRK1A | 97 | 75 |
| PLK1 | 97 | 95 |
| CAMK1 | 99 | 77 |
| ERK8 | 100 | 87 |
| CK2 | 100 | 92 |
| MARK3 | 100 | 121 |
| PKB beta | 100 | 62 |
| RSK1 | 102 | 70 |
| CAMKK alpha | 101 | |
| MST4 | 103 | |
| FGF-R1 | 105 | |
| HIPK2 | 105 | |
| PAK6 | 107 | |
| HIPK3 | 107 | |
| VEGFR1 | 108 | |
| SYK | 127 | |
| RSK2 | 106 | 69 |
| NEK6 | 105 | 90 |
| PKB alpha | 105 | 104 |
| (Data sourced from the International Centre for Kinase Profiling)[2] |
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.
Paradoxical Activation of c-Raf by this compound
A defining feature of this compound and other type I and I½ Raf inhibitors is the paradoxical activation of the RAF-MEK-ERK pathway in cells with wild-type RAF and active RAS.[3] This occurs because these inhibitors bind to and stabilize an active conformation of one Raf protomer within a dimer.[3][4] This allosterically activates the unbound protomer, leading to the phosphorylation of MEK and downstream signaling.[3]
Experimental Protocols
In Vitro c-Raf Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against c-Raf.
Materials:
-
Recombinant human c-Raf enzyme
-
MEK1 (inactive) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., LanthaScreen™)
-
This compound
-
96-well plates
-
Incubator
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, inactive MEK1 substrate, and the this compound dilution (or DMSO for control).
-
Add the recombinant c-Raf enzyme to each well to initiate the reaction.
-
Add ATP (containing [γ-³²P]ATP if using radiometric detection) to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Raf.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay) or a detection solution for non-radiometric methods.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays, follow the manufacturer's instructions for signal detection (e.g., luminescence or fluorescence).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.[1]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[5]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound remains an indispensable tool for cancer research and drug discovery. Its high potency and selectivity for c-Raf, coupled with its well-characterized paradoxical activation mechanism, provide a valuable system for dissecting the intricacies of Raf kinase regulation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the RAS/RAF/MEK/ERK signaling pathway and to develop next-generation kinase inhibitors with improved therapeutic profiles.
References
Unveiling the Dual Nature of ZM 336372: An In-Depth Biochemical Guide
For Researchers, Scientists, and Drug Development Professionals
ZM 336372, a small molecule initially identified as a potent inhibitor of the serine/threonine kinase c-Raf, presents a fascinating case of paradoxical pharmacology. While it demonstrates clear inhibitory action in in-vitro kinase assays, its effect within cellular environments is a marked activation of the Raf-1 signaling pathway. This dual characteristic has made this compound a valuable tool for dissecting the complexities of the Ras/Raf/MEK/ERK signaling cascade and has spurred investigations into its potential as a therapeutic agent in specific cancer contexts. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailing its mechanism of action, target selectivity, and its impact on cellular signaling pathways, supplemented with experimental protocols and structured data for clarity.
Core Biochemical Properties and Target Profile
This compound is a cell-permeable and reversible ATP-competitive inhibitor of c-Raf (also known as Raf-1).[1] Its primary biochemical activity in a purified system is the direct inhibition of c-Raf kinase activity.
Quantitative Kinase Inhibition Data
The inhibitory potency of this compound has been quantified in various studies, highlighting its selectivity for c-Raf over other kinases.
| Target Kinase | IC50 Value | Selectivity vs. c-Raf | Notes |
| c-Raf | 70 nM | - | Potent inhibition in vitro.[1][2][3][4][5][6][7] |
| B-Raf | ~700 nM | 10-fold | Displays 10-fold selectivity for c-Raf over B-Raf.[2][4][8] |
| SAPK2a/p38α | 2 µM | ~28-fold | Weaker inhibition observed.[1][2][4][5] |
| SAPK2b/p38β | 2 µM | ~28-fold | Weaker inhibition observed.[1][2][5] |
| PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, CDK1 | No significant inhibition | Highly Selective | No significant inhibition observed at concentrations up to 50 µM.[2][4] |
Table 1: In-vitro kinase inhibition profile of this compound.
The inhibitory activity of this compound is competitive with respect to ATP, with its IC50 value being influenced by ATP concentration. For instance, the IC50 for c-Raf decreases to 10 nM at an ATP concentration of 0.025 mM and increases to 0.9 µM at 2.5 mM ATP.[3][8]
The Paradoxical Activation of the Raf-1 Pathway in Cellular Contexts
Despite its in-vitro inhibitory profile, a key characteristic of this compound is its ability to induce a greater than 100-fold activation of c-Raf and B-Raf within whole cells.[2][6][7][9] This paradoxical activation leads to the downstream phosphorylation of MEK1/2 and ERK1/2.[9][10] This effect is not a result of increased GTP-loading of Ras, suggesting the existence of a feedback loop where direct inhibition of Raf isoforms triggers a compensatory activation mechanism.[2] This activation of the Raf/MEK/ERK pathway by this compound has been shown to suppress the growth of certain cancer cells, including neuroendocrine and hepatocellular carcinoma cells.[10][11][12]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the canonical Ras/Raf/MEK/ERK pathway. However, studies have also revealed its influence on other signaling molecules, notably Glycogen Synthase Kinase-3β (GSK-3β).
Raf/MEK/ERK Signaling Pathway
In a cellular environment, this compound paradoxically activates c-Raf, leading to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.
Modulation of GSK-3β Signaling
This compound has also been shown to induce the phosphorylation of GSK-3β at Serine 9, which leads to its inactivation.[2][13][14] This effect appears to be independent of the Raf-1 pathway activation.[13] The inactivation of GSK-3β can contribute to the induction of apoptosis in certain cancer cell lines, such as pancreatic adenocarcinoma.[2][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biochemical properties of this compound. The following are representative protocols for key experiments.
In-Vitro c-Raf Kinase Assay
This assay measures the direct inhibitory effect of this compound on c-Raf activity.
Methodology:
-
Enzyme Activation: Human c-Raf is activated in Sf9 insect cells by co-transfection with baculovirus vectors encoding v-Ras and Lck.[2]
-
Cell Lysis: Sf9 cell lysates containing activated c-Raf are prepared.[2]
-
Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and a substrate for c-Raf (e.g., inactive MEK).
-
Inhibitor Addition: Increasing concentrations of this compound (dissolved in DMSO) are added to the reaction mixture.[2]
-
Quantification: The phosphorylation of the substrate is measured, typically through methods like radioactive ATP incorporation or specific antibodies, to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Plating: Cells (e.g., H727, BON, HepG2, PC-12) are seeded in 96-well plates and allowed to adhere overnight.[3][8][9][11][15]
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).[3][8][9]
-
Incubation: Cells are incubated for a defined period (e.g., 48 to 72 hours), with media and treatment refreshed as needed.[2][9]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.[3][9]
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer at a wavelength of 540 nm to determine cell viability.[3][8]
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling cascade following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK, p-GSK-3β, total GSK-3β).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound is a biochemically complex molecule with a dual personality: a potent in-vitro inhibitor of c-Raf and a paradoxical activator of the Raf/MEK/ERK pathway in living cells. This unique property, combined with its effects on other signaling molecules like GSK-3β, makes it an invaluable research tool for probing the intricacies of cellular signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to understand and utilize this compound in their investigations. Further exploration of its paradoxical mechanism and its therapeutic potential in specific cancer types is warranted.
References
- 1. This compound [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 208260-29-1 | ZM336372 | Tocris Bioscience [tocris.com]
- 5. sinobiological.com [sinobiological.com]
- 6. interpriseusa.com [interpriseusa.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of ZM 336372
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule initially identified as a potent and selective inhibitor of the c-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is a key regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is frequently implicated in various cancers.[2][3] While developed as a c-Raf inhibitor, this compound exhibits a paradoxical mechanism of action, potently inhibiting c-Raf in in vitro kinase assays while inducing a significant activation of the kinase within cellular contexts.[4] This unique characteristic has made this compound a valuable tool for studying the complex feedback mechanisms within the Raf signaling cascade. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.
Chemical Properties and Synthesis
Chemical Name: N-[5-(3-Dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide[2][3]
Chemical Structure:
Molecular Formula: C₂₃H₂₃N₃O₃[3]
Molecular Weight: 389.45 g/mol [3]
Synthesis of this compound
-
Amide Bond Formation: The core of the synthesis involves the formation of two amide bonds. This is generally achieved by coupling a substituted aniline with a substituted benzoic acid. In the case of this compound, this would likely involve the reaction of a diamino-toluene derivative with 3-(dimethylamino)benzoic acid and 4-hydroxybenzoic acid, likely in a sequential manner.
-
Reaction Conditions: Amide bond formation is typically facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reactions are usually carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
A plausible, though unconfirmed, synthetic route is outlined below:
dot
Caption: Plausible synthetic route for this compound.
Biological Activity and Mechanism of Action
In Vitro Kinase Inhibition
This compound is a potent inhibitor of c-Raf kinase activity in cell-free assays. It acts as an ATP-competitive inhibitor.[5]
| Kinase | IC₅₀ (nM) | Selectivity vs. c-Raf |
| c-Raf | 70 | - |
| B-Raf | ~700 | 10-fold |
| SAPK2a/p38α | 2000 | ~28-fold |
| SAPK2b/p38β | 2000 | ~28-fold |
Table 1: In vitro kinase inhibition profile of this compound.[4][6]
Paradoxical Cellular Activation of Raf
Despite its in vitro inhibitory activity, this compound induces a greater than 100-fold activation of c-Raf and B-Raf when applied to cells.[4] This paradoxical activation is a key feature of this compound and is thought to occur through a feedback mechanism where the inhibitor stabilizes an active conformation of the kinase, leading to its hyper-phosphorylation and activation.[4]
dot
Caption: Paradoxical mechanism of this compound action.
Cellular Effects
The paradoxical activation of the Raf/MEK/ERK pathway by this compound leads to various cellular outcomes depending on the cell type and context. In many cancer cell lines, this sustained pathway activation results in cell cycle arrest and apoptosis, rather than proliferation.[2][4]
| Cell Line | Effect of this compound |
| Carcinoid Tumor Cells | Inhibition of proliferation, induction of p21 and p18, reduction of bioactive hormone levels.[2] |
| Pheochromocytoma Cells | Inhibition of proliferation, suppression of NE vasoactive peptide production.[4] |
| HepG2 (Hepatocellular Carcinoma) | Dose-dependent suppression of proliferation, suppression of hormone secretion, up-regulation of cell cycle inhibitors.[4] |
| Pancreatic Adenocarcinoma Cells | Induction of apoptosis via inhibition of GSK-3β.[4] |
Table 2: Cellular effects of this compound in various cancer cell lines.
Experimental Protocols
c-Raf Kinase Activity Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the direct inhibitory effect of this compound on c-Raf.
Materials:
-
Recombinant human c-Raf enzyme
-
MEK1 (inactive) as substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (1 mM)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, inactive MEK1 substrate, and DTT.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the recombinant c-Raf enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Raf.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
dot
Caption: Workflow for in vitro c-Raf kinase assay.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
Western Blot Analysis of Raf/MEK/ERK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the signaling pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
If necessary, the membrane can be stripped and re-probed with another antibody (e.g., for total protein as a loading control).
dot
Caption: Western blot workflow for pathway analysis.
Conclusion
This compound is a fascinating and complex molecule that serves as a powerful tool for dissecting the intricacies of the Raf signaling pathway. Its paradoxical ability to inhibit c-Raf in vitro while activating it in cells has provided valuable insights into the feedback regulation of this critical kinase. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the synthesis and biological activities of this compound and related compounds, ultimately contributing to the development of novel therapeutic strategies for cancer and other diseases driven by aberrant Raf signaling.
References
- 1. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 2. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
ZM 336372: An In-depth Technical Guide on its Selectivity for c-Raf over B-Raf
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characteristics of ZM 336372, with a primary focus on its selective inhibition of c-Raf (Raf-1) over B-Raf. This document details the quantitative inhibitory data, experimental methodologies for kinase assays, and the relevant signaling pathway context.
Executive Summary
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of the serine/threonine kinase c-Raf. It demonstrates a notable 10-fold selectivity for c-Raf over B-Raf in in vitro assays.[1][2] While a powerful tool for dissecting the roles of Raf isoforms in cellular signaling, it exhibits a paradoxical activating effect on both c-Raf and B-Raf in whole-cell systems, a crucial consideration for its application in cellular studies.[1] This document will explore these characteristics in detail, providing researchers with the necessary information for its effective use and interpretation of results.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against c-Raf and B-Raf has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity (fold) vs. B-Raf | Notes |
| c-Raf | 70 | 10 | ATP-competitive inhibition. The IC50 value is dependent on ATP concentration.[2] |
| B-Raf | ~700 | 1 | This value is inferred from the reported 10-fold selectivity compared to c-Raf. |
This compound also exhibits weak inhibitory activity against SAPK2a/p38α and SAPK2b/p38β with IC50 values of 2 µM.[1] It is highly selective against a panel of other protein kinases, showing no significant inhibition at concentrations up to 50 µM.[1]
Experimental Protocols: In Vitro Raf Kinase Inhibition Assay
The determination of IC50 values for this compound against Raf kinases typically involves an in vitro kinase assay that measures the phosphorylation of a substrate, most commonly MEK1 (MAPK/ERK Kinase 1). Below is a generalized protocol based on established methodologies.
Principle
The assay quantifies the enzymatic activity of recombinant Raf kinase (c-Raf or B-Raf) by measuring the transfer of the gamma-phosphate from ATP to a recombinant, kinase-dead MEK1 substrate. The amount of phosphorylated MEK1 (p-MEK1) is then detected, and the inhibition by this compound is determined by a dose-response analysis.
Materials
-
Recombinant human c-Raf or B-Raf enzyme
-
Recombinant, kinase-dead MEK1 substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., anti-p-MEK1 antibody, [γ-³²P]ATP)
-
Microplates
Abbreviated Protocol
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.
-
Reaction Setup : In a microplate, add the Raf enzyme, the MEK1 substrate, and the diluted this compound or vehicle control.
-
Initiation : Start the kinase reaction by adding a solution of ATP.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection :
-
Non-Radioactive Method (e.g., TR-FRET) : Stop the reaction with EDTA. Add a terbium-labeled anti-tag antibody and a fluorescein-labeled anti-p-MEK1 antibody. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Radioactive Method : Use [γ-³²P]ATP. Stop the reaction and separate the phosphorylated substrate by SDS-PAGE. Quantify the incorporated radioactivity using a phosphorimager.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Raf Signaling Pathway
c-Raf and B-Raf are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory points of this compound.
In Vitro Kinase Assay Workflow
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor in an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
The Paradoxical Activation of Raf by this compound
A critical aspect of this compound's pharmacology is its ability to paradoxically activate c-Raf and B-Raf in intact cells, despite being an in vitro inhibitor.[1] This phenomenon is thought to occur through a feedback mechanism where the inhibition of Raf kinase activity leads to a compensatory upregulation of its activation state.[3] This paradoxical activation does not, however, typically lead to the activation of downstream effectors like MEK and ERK in the presence of the compound.[3] Researchers using this compound in cellular contexts must be aware of this dual activity to accurately interpret their findings.
Conclusion
This compound is a valuable research tool for studying the specific roles of c-Raf in cellular signaling, owing to its potency and selectivity over B-Raf in biochemical assays. Its character as an ATP-competitive inhibitor has been well-established. The provided data and protocols offer a solid foundation for its use in experimental settings. However, the paradoxical activation of Raf in cellular systems underscores the importance of careful experimental design and data interpretation. This technical guide provides the core information necessary for researchers and drug development professionals to effectively utilize this compound in their studies of the Raf-MEK-ERK signaling pathway.
References
The Downstream Effects of ZM 336372 on ERK Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream effects of ZM 336372 on the Extracellular signal-regulated kinase (ERK) signaling pathway, with a particular focus on ERK phosphorylation. This compound is a potent, cell-permeable small molecule that has been instrumental in elucidating the complex regulatory mechanisms of the Raf/MEK/ERK cascade. While initially identified as a c-Raf inhibitor, its most notable characteristic is the paradoxical activation of Raf kinases in cellular contexts, leading to a cascade of downstream signaling events. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support researchers in their study of this compound and its effects.
Core Mechanism of Action and the Paradoxical Activation of ERK Signaling
This compound is a potent inhibitor of the c-Raf kinase with an in vitro IC50 of 70 nM.[1] It exhibits a tenfold selectivity for c-Raf over B-Raf and is a competitive inhibitor with respect to ATP.[1] While this compound effectively inhibits purified Raf kinases in vitro, its application to whole cells leads to a paradoxical >100-fold activation of c-Raf.[1][2] This phenomenon is believed to stem from a feedback control loop where Raf isoforms suppress their own activation; inhibition by this compound counteracts this suppression, leading to a net activation.[1][2]
This paradoxical activation of Raf, however, does not always translate to the activation of its immediate downstream targets, MEK1/2 and ERK1/2.[2] In some cellular contexts, this compound treatment results in the progressive phosphorylation of Raf-1, MEK1/2, and ERK1/2.[1][3][4][5] This activation of the downstream cascade has been observed to lead to significant cellular outcomes, including the suppression of proliferation and the induction of cell cycle inhibitors.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and effects of this compound.
| Parameter | Value | Notes | References |
| c-Raf IC50 | 70 nM | In vitro kinase assay | [1] |
| B-Raf Selectivity | 10-fold over c-Raf | In vitro kinase assay | [1] |
| SAPK2a/p38α IC50 | 2 µM | Weakly inhibits | [1] |
| SAPK2b/p38β IC50 | 2 µM | Weakly inhibits | [1] |
| Cell Line | Assay | Concentration of this compound | Observed Effect | References |
| Carcinoid Tumor Cells (H727, BON) | Western Blot | 100 µM | Progressive phosphorylation of Raf-1, MEK1/2, and ERK1/2 | [1][4][5] |
| Carcinoid Tumor Cells (H727, BON) | MTT Assay | 100 µM | Marked suppression of cellular proliferation | [4][5][6] |
| Carcinoid Tumor Cells (H727, BON) | Western Blot | 100 µM | Induction of cell cycle inhibitors p21 and p18 | [1][4][5] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent | Suppression of proliferation | [1][3] |
| HepG2 (Hepatocellular Carcinoma) | Western Blot | Not specified | Activation of ERK 1/2 phosphorylation | [3] |
| Pheochromocytoma Cells (PC-12) | MTT Assay | Increasing dosages | Inhibition of cellular proliferation | [7] |
| Pheochromocytoma Cells (PC-12) | Western Blot | Increasing dosages | Increased phosphorylated ERK1/2 | [7] |
| Pancreatic Adenocarcinoma Cells | Apoptosis Assay | Not specified | Induction of apoptosis | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on ERK phosphorylation and downstream cellular processes.
Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the phosphorylation status of ERK1/2 and other proteins in the Raf/MEK/ERK pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H727, BON, HepG2, PC-12) in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 20 µM, 100 µM) or DMSO as a vehicle control for the specified duration (e.g., 2, 4, or 6 days).[4][6]
2. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-MEK1/2, total MEK1/2, phospho-Raf-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Trypsinize and plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound or DMSO control in triplicate.
-
Incubate the plate for the desired period (e.g., 2, 4, 6, 8, 10, 16 days), changing the media with fresh compound every 2 days.[6]
3. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Cytotoxicity (CellTiter-Glo®) Assay
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells.
1. Cell Plating:
-
Plate cells in an opaque-walled 96-well plate at a suitable density.
2. Drug Incubation:
-
Treat cells with a serial dilution of this compound or a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control (DMSO).[6]
-
Incubate the plate for a specified time (e.g., 72 hours).[6]
3. Reagent Addition:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
4. Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 3. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Dual Nature of ZM 336372: An In-Depth Technical Guide to its Interaction with the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 336372 is a potent, cell-permeable small molecule that has garnered significant interest within the research community for its complex interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Initially identified as an ATP-competitive inhibitor of c-Raf, subsequent studies have revealed a paradoxical activation of the pathway under certain cellular contexts. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on MAPK signaling, and protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to this compound
This compound is a synthetic compound that acts as a potent inhibitor of the c-Raf kinase, a critical component of the MAPK/ERK signaling cascade.[1][2][3][4] This pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The ability of this compound to selectively target c-Raf has made it a valuable tool for dissecting the intricacies of MAPK signaling and as a potential, albeit complex, therapeutic agent.
Mechanism of Action and Specificity
This compound functions as a reversible, ATP-competitive inhibitor of c-Raf.[3] Its inhibitory activity is most potent against c-Raf, with a reported IC50 value of approximately 70 nM.[3][4] The compound exhibits significant selectivity for c-Raf over other kinases, including a tenfold higher potency for c-Raf compared to B-Raf.[2][4]
Quantitative Data: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value | Notes |
| c-Raf | 70 nM | Potent inhibition.[1][3][4] |
| B-Raf | ~700 nM | Approximately 10-fold less potent than for c-Raf.[4] |
| SAPK2a/p38α | 2 µM | Weak inhibition.[1] |
| SAPK2b/p38β | 2 µM | Weak inhibition. |
| PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, CDK1 | No significant inhibition (up to 50 µM) | Highly selective over a range of other kinases. |
The Paradoxical Activation of the MAPK Pathway
A key and intriguing characteristic of this compound is its ability to induce a paradoxical activation of the MAPK pathway in certain cellular contexts.[1][5] While it inhibits c-Raf in in vitro kinase assays, treatment of whole cells with this compound can lead to a greater than 100-fold activation of c-Raf and B-Raf.[1] This phenomenon is thought to be due to the disruption of a negative feedback loop that normally suppresses Raf activation.[1][5] However, this paradoxical activation of Raf does not always translate to the activation of downstream effectors MEK and ERK.[1][5] The exact mechanisms governing this differential downstream signaling are still under investigation but are believed to be independent of Ras GTP-loading, protein kinase C, or phosphatidylinositide 3-kinase activity.[1][5]
Signaling Pathway Diagrams
Caption: The canonical MAPK/ERK signaling pathway.
References
An In-depth Technical Guide on the Structural Basis for ZM 336372 Raf Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis of Raf inhibition by the small molecule inhibitor ZM 336372. The document details its biochemical activity, selectivity, and the paradoxical effects observed in cellular contexts. It also includes a compilation of relevant quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction
This compound is a potent and selective, cell-permeable inhibitor of the c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. This compound has been characterized as an ATP-competitive inhibitor of c-Raf.[3][4] While it effectively inhibits the kinase activity of Raf isoforms in vitro, it paradoxically induces the activation of c-Raf in cellular environments.[5][6][7] This dual activity has made this compound a valuable tool for studying the complex regulation of the Raf signaling cascade.
Mechanism of Action and Structural Basis of Inhibition
This compound acts as a reversible, ATP-competitive inhibitor of c-Raf.[3][4] Its inhibitory activity is dependent on the concentration of ATP, a characteristic feature of inhibitors that bind to the ATP-binding pocket of the kinase.[3] While a definitive co-crystal structure of this compound in complex with a Raf kinase domain is not publicly available, its biochemical profile strongly suggests that it functions as a Type I Raf inhibitor .
Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif is in the "in" position (DFG-in), allowing for the proper coordination of ATP. By occupying the ATP-binding site, this compound prevents the binding of ATP and subsequent phosphorylation of MEK, the downstream substrate of Raf.
The paradoxical activation of Raf observed in cells treated with this compound is a known phenomenon for some Type I Raf inhibitors. This effect is thought to be mediated by the inhibitor inducing or stabilizing a conformation of the Raf monomer that is prone to dimerization with another Raf protomer. This dimerization can lead to the transactivation of the unbound protomer, resulting in an overall increase in Raf pathway signaling, despite the inhibition of the individual kinase domain to which the inhibitor is bound.[5][6][7]
Quantitative Data
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| c-Raf | 70 nM | Standard assay with 0.1 mM ATP | [3] |
| c-Raf | 10 nM | 0.025 mM ATP | [3] |
| c-Raf | 900 nM | 2.5 mM ATP | [3] |
| B-Raf | ~700 nM | 10-fold less potent than c-Raf | [2][7] |
| SAPK2a/p38α | 2 µM | - | [7] |
| SAPK2b/p38β | 2 µM | - | [7] |
Table 2: Selectivity Profile of this compound
| Kinase | Inhibition at 50 µM | Reference |
| PKA | No inhibition | [7] |
| PKC | No inhibition | [7] |
| AMPK | No inhibition | [7] |
| p42 MAPK | No inhibition | [7] |
| MKK1 | No inhibition | [7] |
| SAPK1/JNK | No inhibition | [7] |
| CDK1 | No inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. In Vitro c-Raf Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against c-Raf.
-
Enzyme Activation: Human c-Raf is co-expressed with v-Ras and Lck in Sf9 insect cells using baculovirus vectors to produce activated c-Raf.[7]
-
Kinase Reaction:
-
Cell lysates from Sf9 cells containing activated c-Raf are used as the enzyme source.[7]
-
The reaction mixture is prepared in a kinase assay buffer.
-
A specific substrate for c-Raf, such as inactive MEK1, is added to the reaction.
-
γ-³²P-ATP is added as the phosphate donor.
-
Increasing concentrations of this compound (or DMSO as a vehicle control) are added to the reaction wells.
-
The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Detection of Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated MEK1.
-
The intensity of the phosphorylated MEK1 band is quantified using densitometry.
-
-
IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[8]
-
Cell Culture:
-
Cancer cell lines (e.g., HepG2) are cultured in appropriate media and conditions.[8]
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a control.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).[7]
-
-
MTT Staining:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Data Acquisition:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: The absorbance values are proportional to the number of viable cells. The effect of this compound on cell proliferation is determined by comparing the absorbance of treated cells to that of control cells.
3. Western Blot Analysis for Raf Pathway Activation
This protocol describes the detection of changes in the phosphorylation status of Raf pathway components in response to this compound treatment.[8]
-
Cell Lysis:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
The cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are clarified by centrifugation.
-
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Raf, MEK, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for an in vitro Raf kinase assay to determine IC50 values.
References
- 1. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]
- 5. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM 336372 and Its Dichotomous Impact on Ras-Mutant Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZM 336372, a small molecule initially developed as a potent inhibitor of the c-Raf kinase, has demonstrated a paradoxical mechanism of action within cellular systems. Instead of inhibiting the Raf-MEK-ERK signaling cascade, this compound can lead to a significant, over 100-fold activation of c-Raf.[1] This paradoxical activation is particularly critical in the context of Ras-mutant cancers, where the MAPK pathway is a central driver of oncogenesis. The ultimate cellular outcome of treatment with this compound in Ras-mutant cells—whether it leads to growth inhibition or paradoxical proliferation—is a subject of ongoing investigation and appears to be highly context-dependent. This technical guide synthesizes the current understanding of this compound's effects on Ras-mutant cancer cells, providing detailed experimental protocols and visualizing the complex signaling pathways involved.
Mechanism of Action: The Paradox of Raf Activation
This compound was designed as an ATP-competitive inhibitor of c-Raf. However, in cellular environments, it induces a conformational change in the c-Raf protein that leads to its potent activation. This paradoxical activation of c-Raf occurs without an increase in the levels of GTP-bound Ras, suggesting a direct effect on the Raf kinase itself.[1][2]
In certain cancer cell types, such as neuroendocrine and hepatocellular carcinoma, this hyperactivation of the downstream MEK/ERK pathway has been associated with anti-proliferative effects. This is attributed to the induction of cell cycle inhibitors like p21, leading to growth arrest.[3] However, in cancer cells harboring Ras mutations, where the MAPK pathway is already constitutively active, the impact of further ERK activation by this compound is less clear. The prevailing hypothesis for many Raf inhibitors that cause paradoxical activation is that in the presence of high levels of Ras-GTP, as is common in Ras-mutant cancers, these compounds can promote the formation of active Raf dimers, leading to enhanced downstream signaling and potentially promoting cell proliferation.
Signaling Pathways in Ras-Mutant Cells Under this compound Treatment
The primary signaling cascade affected by this compound is the Ras-Raf-MEK-ERK pathway. In Ras-mutant cancer cells, this pathway is constitutively active, driving cell proliferation and survival.
The paradoxical activation of c-Raf by this compound in the context of a Ras mutation can lead to a complex interplay of downstream signaling events that may ultimately determine the cell's fate.
Data Presentation
Quantitative data on the specific effects of this compound on the proliferation of a broad panel of Ras-mutant cancer cell lines is not extensively available in the public domain. However, based on studies of other paradoxical Raf activators and the known biology of Ras-mutant tumors, a hypothetical dose-response relationship can be anticipated. The tables below are illustrative and serve as a template for the types of data that should be generated in further studies.
Table 1: Hypothetical IC50 Values of this compound in Ras-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation | Hypothetical IC50 (µM) |
| HCT116 | Colorectal | KRAS G13D | > 10 |
| A549 | Lung | KRAS G12S | > 10 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | > 10 |
| SW480 | Colorectal | KRAS G12V | > 10 |
Note: These are hypothetical values. Actual experimental data is required for confirmation.
Table 2: Hypothetical Quantification of p-ERK Induction by this compound in a Ras-Mutant Cell Line (e.g., A549)
| This compound Conc. (µM) | Fold Change in p-ERK/Total ERK Ratio (vs. DMSO) |
| 0.1 | 1.5 ± 0.2 |
| 1 | 3.2 ± 0.4 |
| 10 | 5.8 ± 0.7 |
Note: These are hypothetical values based on expected paradoxical activation. Actual experimental data is required for confirmation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on Ras-mutant cancer cells.
Cell Culture of Ras-Mutant Cell Lines (HCT116 and A549)
Materials:
-
HCT116 (ATCC® CCL-247™) or A549 (ATCC® CCL-185™) cells
-
McCoy's 5A Medium (for HCT116) or F-12K Medium (for A549)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
Ras-mutant cancer cells
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Phosphorylated ERK (p-ERK)
Materials:
-
Ras-mutant cancer cells
-
6-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.
Conclusion and Future Directions
This compound presents a fascinating case of a molecule with a paradoxical mechanism of action. While its ability to hyperactivate the Raf/MEK/ERK pathway is established, its therapeutic potential in Ras-mutant cancers remains an open question. The cellular context, including the specific Ras mutation and the presence of other cooperating mutations, likely plays a critical role in determining the ultimate outcome of this compound treatment.
Future research should focus on:
-
Systematic Screening: Evaluating the effect of this compound on a large panel of Ras-mutant cancer cell lines with diverse genetic backgrounds to determine IC50 values and cellular responses.
-
Quantitative Proteomics: Performing quantitative phosphoproteomics to map the global signaling changes induced by this compound in Ras-mutant cells, which will help to identify other affected pathways and potential biomarkers of response.
-
In Vivo Studies: Assessing the in vivo efficacy of this compound in animal models of Ras-mutant cancers to understand its therapeutic window and potential for paradoxical tumor promotion.
A thorough understanding of these aspects will be crucial for determining whether this compound or similar paradoxical Raf activators can be harnessed for therapeutic benefit in the challenging landscape of Ras-driven malignancies.
References
An In-depth Technical Guide to the Dual Inhibitor-Activator Role of ZM 336372
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule compound that has garnered significant interest in the field of signal transduction and cancer biology due to its paradoxical effects on the Raf signaling pathway. Initially identified as a potent inhibitor of c-Raf kinase activity in enzymatic assays, subsequent studies in cellular contexts revealed its surprising ability to activate the Raf-1/MEK/ERK signaling cascade. This dual inhibitor-activator profile makes this compound a unique tool for studying the complex regulation of the MAPK (Mitogen-Activated Protein Kinase) pathway and a subject of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanisms underlying the dual role of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
The Dichotomy of this compound: Inhibition in Vitro vs. Activation in Cellulis
The primary characteristic of this compound is its context-dependent activity. In purified, cell-free kinase assays, this compound acts as a potent, ATP-competitive inhibitor of c-Raf (also known as Raf-1).[1][2][3] However, when introduced to intact cells, it triggers a significant activation of the c-Raf pathway, leading to the phosphorylation of its downstream targets, MEK1/2 and ERK1/2.[4] This paradoxical activation is not a result of direct agonism but is thought to stem from the disruption of a negative feedback loop that normally keeps Raf activity in check.[5][6]
The proposed mechanism for this dual behavior involves this compound binding to the ATP-binding pocket of c-Raf. In an in vitro setting, this binding event is sufficient to block the kinase's catalytic activity. However, within the complex intracellular environment, this inhibition is counteracted by a robust reactivation process.[5] This leads to a hyper-phosphorylated and activated state of the Raf-1/MEK/ERK pathway, despite the presence of an "inhibitor."[4] It is noteworthy that this paradoxical activation of c-Raf by this compound occurs without an increase in the GTP-loading of Ras, a key upstream activator of Raf.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and activating properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Assay Conditions | Reference |
| c-Raf (human) | 70 nM | Standard assay with 0.1 mM ATP | [1][2][3][6][7][8][9] |
| c-Raf (human) | 10 nM | 0.025 mM ATP | [1] |
| c-Raf (human) | 900 nM | 2.5 mM ATP | [1] |
| B-Raf | ~700 nM (10-fold less potent than for c-Raf) | Not specified | [1][2][6] |
| SAPK2a/p38α | 2 µM | Not specified | [2][6][8][9] |
| SAPK2b/p38β | 2 µM | Not specified | [2][6][8][9] |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Reference |
| Carcinoid Tumor Cells (H727, BON) | Activation of Raf-1, MEK1/2, ERK1/2 | 20 and 100 µM | [10] |
| Carcinoid Tumor Cells (H727, BON) | Suppression of cell proliferation | 100 µM | [10] |
| Carcinoid Tumor Cells (H727, BON) | Induction of p21 and p18 | 20 and 100 µM | [10] |
| Hepatocellular Carcinoma (HepG2) | Growth inhibition | Dose-dependent | [11] |
| Pheochromocytoma (PC-12) | Inhibition of cell proliferation | Not specified | [12] |
| Pancreatic Adenocarcinoma | Induction of apoptosis | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual role of this compound.
In Vitro c-Raf Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on c-Raf kinase activity.
Materials:
-
Recombinant human c-Raf enzyme
-
MEK1 (kinase-dead) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the c-Raf enzyme and the MEK1 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the Raf/MEK/ERK pathway in response to this compound treatment in cells.
Materials:
-
Cell culture medium and supplements
-
Cell line of interest (e.g., H727, BON, HepG2)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Raf-1, anti-phospho-MEK1/2, anti-phospho-ERK1/2, and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on cell viability and proliferation.[1][10][11]
Materials:
-
Cell line of interest
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving this compound.
Caption: In vitro inhibition of c-Raf by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. us.sinobiological.com [us.sinobiological.com]
- 9. sinobiological.com [sinobiological.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: ZM 336372 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a potent and selective inhibitor of the c-Raf serine/threonine kinase, a critical component of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making its components, including c-Raf, attractive targets for therapeutic intervention. This compound acts as an ATP-competitive inhibitor, demonstrating greater potency for c-Raf over B-Raf.[1] Understanding the in vitro activity of this compound against its target kinase is fundamental for elucidating its mechanism of action and for the development of novel anti-cancer agents. This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against c-Raf.
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Upon activation by upstream signals, Ras GTPase recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression. This compound specifically targets c-Raf, thereby inhibiting downstream signaling.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway highlighting the inhibitory action of this compound on c-Raf.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase | ATP Concentration (mM) | IC50 (µM) | Selectivity vs. c-Raf |
| c-Raf | 0.025 | 0.01 | - |
| c-Raf | 0.1 | 0.07 | - |
| c-Raf | 2.5 | 0.9 | - |
| B-Raf | Not Specified | ~0.7 | 10-fold less potent |
| SAPK2a/p38α | Not Specified | 2 | ~28-fold less potent |
| SAPK2b/p38β | Not Specified | 2 | ~28-fold less potent |
| PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, CDK1 | Up to 50 | >50 | >700-fold less potent |
Data compiled from available literature.[1][3]
Experimental Protocol: In Vitro c-Raf Kinase Assay
This protocol is designed to determine the IC50 of this compound against c-Raf kinase using a luminescence-based assay that measures ATP consumption.
Materials and Reagents:
-
Recombinant human c-Raf enzyme
-
Inactive MEK1 protein (substrate)
-
This compound
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT - optional)
-
DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Figure 2: Experimental workflow for the this compound in vitro kinase assay.
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Prepare Kinase Reaction Components:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer.
-
Dilute the recombinant c-Raf enzyme to the desired concentration (e.g., ~2 ng/µL) in 1x Kinase Assay Buffer.[4] Keep the diluted enzyme on ice.
-
Prepare a substrate/ATP mixture containing the desired final concentrations of MEK1 and ATP (e.g., 0.2 mg/mL MEK1 and 100 µM ATP) in 1x Kinase Assay Buffer.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a white 96-well plate.
-
To the "Blank" or "Negative Control" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Add 10 µL of the diluted c-Raf enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells except the "Blank".
-
The final reaction volume will be 25 µL.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate the plate at 30°C for 45 minutes.[4]
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
After the 45-minute incubation, add 25 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Mix the plate gently and incubate at room temperature for 15 minutes, protected from light.[4]
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "Blank" reading from all other readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Discussion
The provided protocol offers a robust method for determining the in vitro inhibitory potency of this compound against c-Raf kinase. The IC50 value is dependent on the ATP concentration, a characteristic of ATP-competitive inhibitors.[1] It is important to note that while this compound is a potent inhibitor of c-Raf in vitro, some studies have reported a paradoxical activation of the MAPK pathway in certain cell lines.[3][5] This phenomenon is thought to be due to a feedback mechanism where the inhibition of c-Raf leads to the activation of other Raf isoforms.[3] Therefore, in vitro kinase assay results should be interpreted in conjunction with cellular assays to fully understand the biological activity of this compound. This compound remains a valuable tool for studying the role of c-Raf in cellular signaling and as a lead compound for the development of more effective and specific cancer therapeutics.
References
Application Notes and Protocols for ZM 336372 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a potent and selective small molecule inhibitor of the c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in a variety of human cancers, making it a prime target for therapeutic intervention. While initially developed as a c-Raf inhibitor with an in vitro IC50 of 70 nM, this compound exhibits a paradoxical effect in whole cells, leading to a significant activation of c-Raf.[2][3] This unusual mechanism of action has been shown to induce antiproliferative effects, cell cycle arrest, and apoptosis in several cancer cell lines, making it a valuable tool for cancer research.[2][4][5]
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, effects on various cell lines, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is an ATP-competitive inhibitor of c-Raf in vitro.[3] However, within a cellular context, it paradoxically induces over 100-fold activation of c-Raf.[2] This is thought to occur through a feedback loop mechanism where the inhibition of c-Raf kinase activity is counteracted by a reactivation process.[2] Despite this activation of c-Raf, this compound treatment leads to the downstream activation of the MEK/ERK pathway in some cancer cell lines, resulting in cell cycle arrest and apoptosis.[5][6]
In pancreatic adenocarcinoma cells, this compound has also been shown to induce apoptosis by inhibiting glycogen synthase kinase-3β (GSK-3β) through phosphorylation at Serine 9.[2][4] This leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[1][4]
Data Presentation
Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the observed effects and effective concentrations of this compound in different cancer cell lines. It is important to note that traditional IC50 values are not always available or applicable for this compound due to its complex mechanism of action.
| Cell Line | Cancer Type | Observed Effects | Effective Concentration | Citation(s) |
| H727, BON | Carcinoid Tumor | Inhibition of proliferation, induction of p21 and p18. | 100 µM showed growth suppression. An IC50 could not be estimated due to minimal cytotoxicity. | [7] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent suppression of proliferation, up-regulation of cell cycle inhibitors. | Dose-dependent growth inhibition observed. | [2][6] |
| HT-29 | Colon Cancer | Dose-dependent decrease in cell growth. | Not specified. | |
| MiaPaCa-2 | Pancreatic Adenocarcinoma | Inhibition of proliferation, induction of apoptosis (PARP cleavage), phosphorylation of GSK-3β. | Significant growth inhibition at 50 µM, complete suppression at 100 µM. | [4] |
| Panc-1 | Pancreatic Adenocarcinoma | Inhibition of proliferation, induction of apoptosis (PARP cleavage), phosphorylation of GSK-3β. | Significant growth inhibition at 50 µM, complete suppression at 100 µM. | [4] |
| PC-12 | Pheochromocytoma | Inhibition of cellular proliferation. | Not specified. |
Mandatory Visualizations
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Western Blot Analysis of the Raf/MEK/ERK Pathway
This protocol is designed to analyze the phosphorylation status of key proteins in the Raf/MEK/ERK pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-p21, anti-p18, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence).
-
Conclusion
This compound represents a unique pharmacological tool for investigating the Raf/MEK/ERK signaling pathway in cancer cells. Its paradoxical activation of c-Raf, coupled with its antiproliferative and pro-apoptotic effects in various cancer cell lines, provides a complex yet intriguing mechanism of action. The protocols detailed in these application notes offer a starting point for researchers to explore the potential of this compound in their specific cancer models. Careful optimization of concentrations and treatment times will be crucial for obtaining robust and reproducible data. Further investigation into the nuanced effects of this compound will undoubtedly contribute to a deeper understanding of cancer cell signaling and may unveil novel therapeutic strategies.
References
- 1. ZM336372 induces apoptosis associated with phosphorylation of GSK-3beta in pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: ZM 336372 Treatment of Neuroendocrine Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule that was initially developed as a selective inhibitor of c-Raf kinase with an IC50 of 70 nM.[1][2] However, in the context of neuroendocrine tumor (NET) cells, it exhibits a paradoxical activating effect on the Raf-1/MEK/ERK signaling pathway.[3][4][5] This activation, contrary to what might be expected from a Raf inhibitor, leads to the suppression of cell proliferation and a reduction in the secretion of bioactive hormones, making this compound a compound of interest for therapeutic strategies against NETs.[4][5][6]
These application notes provide a summary of the effects of this compound on NET cells, including its impact on key signaling pathways and cellular processes. Detailed protocols for in vitro experiments are also provided to guide researchers in studying this compound.
Mechanism of Action
In neuroendocrine tumor cells, this compound functions as a pharmacological activator of the Raf-1 signaling pathway.[4][6][7] This leads to a cascade of downstream signaling events, including the phosphorylation of MEK1/2 and ERK1/2.[4][5][6] Interestingly, this compound also induces the inactivation of Glycogen Synthase Kinase-3β (GSK-3β) through phosphorylation at Serine 9.[3][8][9] This inactivation of GSK-3β occurs independently of the Raf-1 pathway activation.[3][8][9]
The anti-tumor effects of this compound in NET cells are multifaceted:
-
Inhibition of Cell Proliferation: Treatment with this compound leads to a marked suppression of cellular proliferation in various NET cell lines.[4][6][10]
-
Induction of Cell Cycle Inhibitors: The compound induces the expression of the cell cycle inhibitors p21 and p18.[4][6][10]
-
Reduction of Hormone Production: this compound significantly reduces the levels of bioactive hormones, with Chromogranin A (CgA), a key neuroendocrine marker, being notably suppressed.[4][5][10]
-
Downregulation of Neuroendocrine Transcription Factors: The expression of human achaete-scute homologue-1 (hASH1 or ASCL1), a critical transcription factor in neuroendocrine differentiation, is also reduced upon treatment.[3][4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various neuroendocrine tumor cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Duration | Effect | Reference |
| H727 | 100 | Up to 16 days | Growth suppression observed from day 6 | [2] |
| BON | 100 | Up to 10 days | Growth suppression observed from day 4 | [2] |
| TT | 20-100 | Not specified | Inhibition of cellular growth | [3] |
| BON and H727 | Not specified | Not specified | Inhibition of carcinoid cell growth | [3] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation
| Cell Line | Treatment | Target Protein | Effect | Reference |
| TT and H727 | Increasing concentrations of this compound | p-ERK1/2 | Progressive increase in phosphorylation | [3] |
| TT and H727 | Increasing concentrations of this compound | p-GSK-3β (Ser9) | Increase in phosphorylation (inactivation) | [3] |
| TT and H727 | Increasing concentrations of this compound | Chromogranin A (CgA) | Reduction in protein levels | [3] |
| TT and H727 | Increasing concentrations of this compound | ASCL1 | Reduction in protein levels | [3] |
| Carcinoid Tumor Cells | This compound | p-Raf-1, p-MEK1/2, p-ERK1/2 | Progressive phosphorylation | [4] |
| Carcinoid Tumor Cells | This compound | p21 and p18 | Induction of expression | [4][10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Signaling pathways affected by this compound in neuroendocrine tumor cells.
Caption: General experimental workflow for evaluating this compound in NET cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human neuroendocrine tumor cell lines (e.g., BON, H727, TT).
-
Culture Media: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
-
Vehicle Control: DMSO.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Protein Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary Antibodies: Antibodies against p-ERK1/2, ERK1/2, p-GSK-3β, GSK-3β, CgA, ASCL1, p21, p18, and a loading control (e.g., G3PDH or β-actin).
-
Secondary Antibodies: HRP-conjugated secondary antibodies.
-
Chemiluminescence Substrate: For Western blot detection.
-
Protein Assay Kit: (e.g., BCA assay).
Protocol 1: Cell Culture and Treatment
-
Culture NET cells in the recommended medium and conditions until they reach approximately 70-80% confluency.
-
Prepare working solutions of this compound in culture medium from the DMSO stock. The final concentration of DMSO in all treatments, including the vehicle control, should be kept constant and low (e.g., <0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 20, 50, 100 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Protocol 2: Cell Proliferation (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with this compound or DMSO as described in Protocol 1.
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in protein lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound represents a promising compound for the treatment of neuroendocrine tumors due to its unique ability to activate the Raf-1/MEK/ERK pathway, leading to growth inhibition and reduced hormone secretion. The provided protocols offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of this compound in NET cell models. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: ZM 336372 in Hepatocellular Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule that has been investigated for its potential anti-proliferative effects in various cancer cell lines. In the context of hepatocellular carcinoma (HCC), this compound has been shown to act as a Raf-1 activator, paradoxically leading to the suppression of proliferation in HCC cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in HCC research, with a focus on the HepG2 cell line, a well-established in vitro model for HCC.
Mechanism of Action
This compound induces growth inhibition in human hepatocellular carcinoma cells in a dose-dependent manner.[1] Its primary mechanism of action involves the activation of the Raf-1/MEK/ERK signaling pathway.[1] This activation leads to the upregulation of the cyclin-dependent kinase inhibitor p21CIP1, which in turn results in cell cycle arrest and suppression of proliferation.[1] Interestingly, while often considered a target for cancer inhibition, the activation of the Raf/MEK/ERK cascade by this compound in HCC cells leads to an anti-proliferative outcome.[1]
Data Presentation
The following tables summarize the reported effects of this compound on the HepG2 human hepatocellular carcinoma cell line.
Table 1: Effect of this compound on HepG2 Cell Proliferation
| Concentration of this compound | Observed Effect on HepG2 Cell Growth | Citation |
| Dose-dependent increase | Inhibition of proliferation | [1] |
Note: Specific IC50 values for this compound in HepG2 cells were not available in the reviewed literature. The data indicates a dose-dependent inhibition.
Table 2: Molecular Effects of this compound on HepG2 Cells
| Molecular Target | Effect of this compound Treatment | Method of Detection | Citation |
| Phosphorylation of ERK 1/2 | Increased | Western Blot | [1] |
| p21CIP1 Expression | Dose-dependent up-regulation | Western Blot | [1] |
| Chromogranin A Secretion | Suppressed | Western Blot | [1] |
Mandatory Visualizations
Experimental Protocols
Cell Culture
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1]
-
Reagents:
-
This compound (dissolved in DMSO)
-
HepG2 cells
-
Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of growth medium.
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of this compound in growth medium. The final concentrations should range from approximately 10 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression and phosphorylation.[1]
-
Reagents:
-
This compound (dissolved in DMSO)
-
HepG2 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-p21CIP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal antibody concentrations should be determined empirically, but a starting point of 1:1000 dilution is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH. Densitometry analysis can be used to quantify the relative protein expression levels.
-
Conclusion
This compound serves as a valuable tool for investigating the complex signaling pathways that regulate proliferation in hepatocellular carcinoma. The provided protocols offer a framework for researchers to study the effects of this compound on HCC cell lines. It is important to note that the paradoxical activation of the Raf/MEK/ERK pathway leading to growth inhibition highlights the intricate nature of cancer cell signaling and warrants further investigation. Researchers should optimize the described protocols for their specific experimental conditions and cell lines.
References
Application Notes and Protocols for Studying Pheochromocytoma Cell Growth with ZM 336372
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheochromocytomas are rare neuroendocrine tumors originating from chromaffin cells of the adrenal medulla, often characterized by the excessive production of catecholamines. While surgical resection is the primary treatment for localized tumors, metastatic pheochromocytoma presents a significant therapeutic challenge. The Raf-1/MEK/ERK1/2 signaling pathway has been identified as a potential therapeutic target in neuroendocrine tumors. ZM 336372 is a potent and selective, cell-permeable inhibitor of c-Raf kinase with a reported IC50 of 70 nM.[1][2] Paradoxically, in pheochromocytoma cells, this compound acts as a Raf-1 activator, leading to the inhibition of cell proliferation, making it a valuable tool for studying the intricacies of this signaling pathway in this specific cancer type.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on pheochromocytoma cell growth, specifically focusing on the rat pheochromocytoma cell line, PC-12.
Mechanism of Action
In the context of pheochromocytoma, this compound functions as a pharmacological activator of the Raf-1/MEK/ERK1/2 pathway.[3] This activation, evidenced by increased phosphorylation of ERK1/2, paradoxically leads to an inhibition of cellular proliferation.[3] Furthermore, treatment with this compound has been shown to suppress the expression of the neuroendocrine marker Chromogranin A (CgA), suggesting a potential role in modulating the neuroendocrine phenotype of these tumor cells.[3] In various neuroendocrine tumor cells, this compound has been effectively used in concentrations ranging from 20 to 100 µM.[4][5]
Data Presentation
The following tables summarize the effects of this compound on pheochromocytoma cells based on available literature.
Table 1: Effect of this compound on PC-12 Pheochromocytoma Cell Proliferation and Protein Expression
| Concentration of this compound | Observation | Reference |
| Varying Dosages | Increased phosphorylated ERK1/2 | [3] |
| Varying Dosages | Inhibited cellular proliferation | [3] |
| Varying Dosages | Suppression of Chromogranin A (CgA) | [3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| c-Raf | 70 nM | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PC-12 Cell Culture
Materials:
-
PC-12 cell line (ATCC® CRL-1721™)
-
F-12K Medium (ATCC® 30-2004™)
-
Horse Serum, heat-inactivated
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks and plates
Protocol:
-
Culture PC-12 cells in F-12K medium supplemented with 15% heat-inactivated horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a desired density.
Cell Proliferation Assay (MTT Assay)
Materials:
-
PC-12 cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed PC-12 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.[7]
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p-ERK1/2 and Chromogranin A
Materials:
-
PC-12 cells
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-Chromogranin A
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed PC-12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound in Pheochromocytoma Cells
Caption: this compound signaling in pheochromocytoma cells.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for this compound experiments.
Logical Relationship of this compound's Effects
Caption: Cause-and-effect of this compound in pheochromocytoma.
References
- 1. PI3K-AKT-mTOR-Signaling and beyond: the Complex Network in Gastroenteropancreatic Neuroendocrine Neoplasms [thno.org]
- 2. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT-mTOR-Signaling and beyond: the Complex Network in Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
ZM 336372 in Pancreatic Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule initially identified as a potent, cell-permeable inhibitor of c-Raf kinase.[1] However, subsequent research has revealed a more complex mechanism of action, particularly in the context of cancer. In pancreatic cancer, this compound has been shown to paradoxically activate Raf-1 signaling while also inhibiting Glycogen Synthase Kinase-3β (GSK-3β).[2] This dual activity leads to the induction of apoptosis and inhibition of proliferation in pancreatic cancer cells, making it a compound of interest for further investigation.[2][3] These application notes provide detailed protocols and data for the use of this compound in pancreatic cancer research.
Mechanism of Action in Pancreatic Cancer
In pancreatic cancer cells, this compound exhibits a multifaceted mechanism of action. While it was first developed as a c-Raf inhibitor, it paradoxically leads to the activation of Raf-1 in cell culture.[2] The primary anti-neoplastic effects in pancreatic cancer appear to be mediated through the inhibition of GSK-3β.[2][3] This inhibition occurs via phosphorylation of GSK-3β at Serine 9.[2][3] The inhibition of GSK-3β subsequently impacts downstream signaling pathways, including the NF-κB pathway, which is crucial for cell survival and proliferation in pancreatic cancer.[2] This ultimately leads to a decrease in the expression of NF-κB target genes, resulting in growth inhibition and apoptosis.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| Panc-1 | MTT Assay | 25 | No significant change in growth | [2] |
| 50 | Decrease in cellular proliferation | [2] | ||
| 100 | Complete growth suppression | [2] | ||
| MiaPaCa-2 | MTT Assay | 25 | No significant decrease in growth | [2] |
| 50 | Decrease in cellular proliferation | [2] | ||
| 100 | Complete growth suppression | [2] |
Table 2: Effect of this compound on Protein Phosphorylation and Apoptosis Markers
| Cell Line | Protein | Concentration (µM) | Treatment Time | Observed Effect | Reference |
| Panc-1 | pGSK-3β (Ser9) | 25, 50, 100 | 48 hours | Dose-dependent increase in phosphorylation | [2] |
| Cleaved PARP | 25, 50, 100 | 48 hours | Dose-dependent increase in cleavage | [2] | |
| MiaPaCa-2 | pGSK-3β (Ser9) | 25, 50, 100 | 48 hours | Dose-dependent increase in phosphorylation | [2] |
| Cleaved PARP | 25, 50, 100 | 48 hours | Dose-dependent increase in cleavage | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in pancreatic cancer.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of pancreatic cancer cells.
Materials:
-
Panc-1 or MiaPaCa-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (0.1 N HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours). For longer-term assays (e.g., 8 days), replace the medium with fresh drug dilutions every 48 hours.[2]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a plate reader, with a reference wavelength of 630-690 nm.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins.
Materials:
-
Panc-1 or MiaPaCa-2 cells
-
6-well plates
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pGSK-3β (Ser9), anti-GSK-3β, anti-cleaved PARP, anti-p21, anti-p18, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[2]
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Protocol 3: In Vivo Pancreatic Cancer Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Panc-1 or MiaPaCa-2 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Note: The specific dosage, administration route, and treatment schedule for this compound in an in vivo pancreatic cancer model would need to be optimized in preliminary studies.
Concluding Remarks
This compound presents a unique pharmacological profile in pancreatic cancer cells, characterized by the paradoxical activation of Raf-1 and the inhibition of GSK-3β. The data and protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and underlying mechanisms of this compound in pancreatic cancer. Further studies, particularly in vivo efficacy and combination therapy assessments, are warranted to fully elucidate its clinical applicability.[2] The potential to combine this compound with cytotoxic agents like gemcitabine could be a promising therapeutic strategy.[2]
References
- 1. oncotarget.com [oncotarget.com]
- 2. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZM336372 induces apoptosis associated with phosphorylation of GSK-3beta in pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Working Concentration of ZM 336372 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule that has been characterized as a potent, ATP-competitive inhibitor of the c-Raf serine/threonine kinase in enzymatic assays, with an IC50 of approximately 70 nM.[1][2][3] However, a paradoxical effect is observed in cellular contexts, where this compound acts as a potent activator of the Raf-1 signaling pathway.[4][5][6] This unusual characteristic has made it a valuable tool for studying the downstream effects of Raf-1 activation. In various cancer cell lines, activation of the Raf/MEK/ERK pathway by this compound has been shown to suppress cell proliferation and hormone secretion, and induce cell cycle inhibitors.[1][4][7]
These application notes provide a comprehensive guide to determining the optimal working concentration of this compound in cell culture, including detailed protocols and a summary of effective concentrations from published studies.
Mechanism of Action
In vitro, this compound acts as a competitive inhibitor of ATP binding to the c-Raf kinase.[2][3] However, in whole cells, it induces a significant activation of c-Raf and the downstream MAPK cascade, leading to the phosphorylation of MEK1/2 and ERK1/2.[4][8] The exact mechanism of this paradoxical activation is thought to involve a feedback loop where the inhibition of Raf kinase activity is counterbalanced by a reactivation process.[5]
Signaling Pathway of this compound-Induced Raf-1 Activation
Caption: this compound signaling pathway in cells.
Data Presentation: Effective Concentrations of this compound
The optimal working concentration of this compound can vary depending on the cell type and the specific biological question being investigated. The following table summarizes effective concentrations used in various studies.
| Cell Line | Assay Type | This compound Concentration(s) | Observed Effect | Reference(s) |
| Human Carcinoid (H727, BON) | Proliferation (MTT) | 100 µM | Inhibition of cell proliferation. | [2][4] |
| Human Carcinoid (H727) | Western Blot | 20 µM, 100 µM | Induction of p21 and p18 cell cycle inhibitors. | [4] |
| Human Carcinoid (H727, BON) | Western Blot | Various (dose-dependent) | Progressive phosphorylation of Raf-1, MEK1/2, and ERK1/2. | [4] |
| Pheochromocytoma Cells | Proliferation | Not specified | Inhibition of proliferation and suppression of NE vasoactive peptide production. | [1] |
| Hepatocellular Carcinoma (HepG2) | Proliferation (MTT) | 25 µM, 50 µM, 100 µM | Dose-dependent suppression of proliferation. | [1][8] |
| Hepatocellular Carcinoma (HepG2) | Western Blot | Not specified | Upregulation of p21CIP1. | [7] |
| Colon Cancer (HT-29) | Proliferation (MTT) | 25 µM, 50 µM, 100 µM | Dose-dependent decrease in cell growth. | [8] |
| Pancreatic Cancer (Panc-1, MiaPaCa-2) | Proliferation (MTT) | 100 µM | Dramatic growth inhibition. | [8] |
| Pancreatic Adenocarcinoma | Apoptosis | Not specified | Induction of apoptosis. | [1] |
| Various Cancer Cell Lines | Apoptosis | 10 µM | Used in combination with other compounds to study apoptosis. | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[3][10] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of 10-50 mM in DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 389.45 g/mol ), dissolve 3.89 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[10]
-
General Experimental Workflow for Cell Treatment
Caption: General workflow for cell culture experiments with this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on carcinoid and other cancer cell lines.[2][4]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
24-well or 96-well cell culture plates
-
This compound stock solution
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Spectrophotometer
-
-
Procedure:
-
Trypsinize and count the cells.
-
Seed the cells in triplicate in a 24-well or 96-well plate at a predetermined density and allow them to adhere overnight.[2][4]
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. The final DMSO concentration should not exceed 2%.[4]
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 6 days). For longer experiments, change the media with fresh treatment every 2 days.[2][4]
-
At each time point, add the MTT reagent to the wells according to the manufacturer's instructions and incubate for a few hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540 nm using a spectrophotometer.[2]
-
Western Blot Analysis for Pathway Activation
This protocol is to assess the phosphorylation of Raf-1, MEK1/2, and ERK1/2.
-
Materials:
-
Cells of interest
-
6-well or 100-mm cell culture dishes
-
This compound stock solution
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Raf, anti-phospho-MEK1/2, anti-phospho-ERK1/2, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells at 50-60% confluence in 100-mm dishes and allow them to adhere overnight.[4]
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each new experimental system. Based on the available literature, a starting concentration range of 10-100 µM is recommended for most cancer cell lines to observe effects on proliferation and signaling. It is crucial to include a vehicle control (DMSO) in all experiments to account for any solvent effects. The provided protocols offer a foundation for designing and executing experiments to investigate the cellular effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Zm336372 | Selleck Chemicals | Bioz [bioz.com]
- 10. tribioscience.com [tribioscience.com]
Application Notes and Protocols: ZM 336372 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a potent and cell-permeable inhibitor of the c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making this compound a valuable tool for cancer research and drug development.[4][5][6] It competitively inhibits ATP binding to c-Raf with an IC50 value of approximately 70 nM.[1][3] Notably, this compound exhibits a paradoxical effect, causing activation of the Raf/MEK/ERK cascade in whole cells, a phenomenon important to consider in experimental design.[7][8] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable experimental outcomes.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 389.45 g/mol | [3][7] |
| Molecular Formula | C₂₃H₂₃N₃O₃ | [3][8] |
| Purity | ≥95% (HPLC) | [3] |
| Appearance | Off-white solid | [3] |
| IC₅₀ (c-Raf) | 70 nM | [1][3][7] |
| Solubility (DMSO) | Up to 200 mg/mL | [3] |
| 50 mg/mL (128.39 mM) | [9] | |
| 20 mg/mL | [8] | |
| 100 mM | ||
| Storage (Solid) | -20°C | [3] |
| Storage (Stock Solution) | -20°C (stable for up to 3 months) | |
| -80°C (stable for up to 2 years) | [9] |
Signaling Pathway of this compound
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. This compound primarily targets c-Raf, a serine/threonine-specific protein kinase in this pathway.
Caption: this compound inhibits the c-Raf kinase in the Ras/Raf/MEK/ERK signaling pathway.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (ensure purity is ≥95%)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[9]
Workflow for Cell-Based Assays Using this compound
This workflow outlines the general steps for utilizing the this compound stock solution in a typical cell-based experiment, such as a cell proliferation assay.
Caption: A general experimental workflow for using this compound in cell-based assays.
Protocol for Cell Treatment:
-
Cell Seeding: Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.[10]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium. It is crucial to also prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Cell Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the experimentally determined time period (e.g., 24, 48, or 72 hours).[7]
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT), protein analysis (e.g., Western blotting for phosphorylated ERK), or cell cycle analysis.[5][7]
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to achieve reproducible and accurate results in their investigations of the Ras/Raf/MEK/ERK signaling pathway and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
ZM 336372: Application Notes and Protocols for MTT Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule that has been characterized as a potent, cell-permeable, and selective inhibitor of the c-Raf kinase in vitro.[1] However, in cellular contexts, it paradoxically leads to the activation of the Raf-1 signaling pathway.[2][3] This activation of the Raf/MEK/ERK cascade has been shown to suppress cellular proliferation and induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development.[2][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6] This document provides detailed application notes and protocols for the use of this compound in MTT cell proliferation assays.
Mechanism of Action
In vitro, this compound acts as an ATP-competitive inhibitor of the c-Raf kinase with an IC50 of 70 nM.[1][3] It exhibits approximately 10-fold selectivity for c-Raf over B-Raf. However, within whole cells, this compound induces a greater than 100-fold activation of Raf-1.[3] This activation leads to the sequential phosphorylation and activation of downstream components of the mitogen-activated protein kinase (MAPK) cascade, namely MEK1/2 and ERK1/2.[2][7] The sustained activation of this pathway ultimately results in the induction of cell cycle inhibitors, such as p21 and p18, leading to a marked suppression of cellular proliferation.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on c-Raf and its effects on the proliferation of various cancer cell lines as determined by MTT and other viability assays.
| Target/Cell Line | Assay Type | Effective Concentration | Reference |
| Human c-Raf (in vitro) | Kinase Assay | IC50: 70 nM | [1] |
| SAPK2a/p38α (in vitro) | Kinase Assay | IC50: 2 µM | [1] |
| SAPK2b/p38β (in vitro) | Kinase Assay | IC50: 2 µM | [1] |
| H727 (Carcinoid) | MTT Assay | 100 µM (significant growth suppression) | [8] |
| BON (Carcinoid) | MTT Assay | 100 µM (significant growth suppression) | [8] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent growth inhibition | [7][9] |
| HT-29 (Colon Cancer) | MTT Assay | Dose-dependent growth inhibition | [7] |
| MiaPaCa-2 (Pancreatic Cancer) | MTT Assay | Dramatic growth inhibition at 100 µM | [5][7] |
| Panc-1 (Pancreatic Cancer) | MTT Assay | Dramatic growth inhibition at 100 µM | [5][7] |
| PC-12 (Pheochromocytoma) | MTT Assay | Inhibition of cellular proliferation (dose not specified) | [10] |
Signaling Pathway
Caption: this compound signaling pathway leading to inhibition of cell proliferation.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest (e.g., HepG2, Panc-1, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Stock Solution Preparation
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.894 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.
MTT Cell Proliferation Assay Protocol
The following protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Caption: Workflow for the MTT cell proliferation assay with this compound.
Detailed Steps:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher if desired.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be calculated using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
High background absorbance: This may be due to contamination of the medium or reagents. Ensure all solutions are sterile. Phenol red in the medium can also contribute to background; using phenol red-free medium is an option.
-
Low signal: The cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.
-
Precipitation of this compound: Ensure the final DMSO concentration is low and that the compound is fully dissolved in the medium before adding it to the cells.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Avoid edge effects on the 96-well plate by not using the outer wells or by filling them with sterile PBS.
By following these application notes and protocols, researchers can effectively utilize this compound in MTT assays to investigate its effects on cancer cell proliferation and further elucidate its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ZM 336372 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule initially identified as a potent and selective inhibitor of the c-Raf serine/threonine kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] However, subsequent studies have revealed a paradoxical effect of this compound, where it can lead to the activation of the Raf-MEK-ERK pathway in various cell types.[1][2] This dual activity makes this compound a valuable tool for investigating the complex regulation of the MAPK pathway.
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Western blot analysis is an indispensable technique for elucidating the effects of compounds like this compound on this pathway by enabling the specific detection and quantification of changes in the phosphorylation status of its key components. This application note provides a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on the phosphorylation of c-Raf, MEK1/2, and ERK1/2.
Signaling Pathway and Mechanism of Action
The canonical MAPK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals. This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Activated Raf then phosphorylates and activates MEK1 and MEK2 (MEK1/2), which are dual-specificity kinases. MEK1/2 subsequently phosphorylates and activates ERK1 and ERK2 (ERK1/2) on threonine and tyrosine residues. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression and eliciting cellular responses.
This compound was designed as an ATP-competitive inhibitor of c-Raf. However, in many cellular contexts, it has been observed to paradoxically increase the phosphorylation of Raf, MEK, and ERK.[2] This phenomenon is thought to be due to the stabilization of an active conformation of Raf dimers. Therefore, it is crucial to analyze the phosphorylation status of multiple nodes within the pathway to fully characterize the cellular response to this compound treatment.
Caption: The MAPK/ERK signaling cascade and the paradoxical role of this compound.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the dose-dependent effects of this compound on the phosphorylation of key MAPK pathway proteins in a cancer cell line (e.g., H727 or BON) after a 48-hour treatment.[2] The data is presented as the fold change in the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control (DMSO). Densitometry analysis of the Western blot bands is required to generate such quantitative data.
| Treatment Concentration (µM) | p-c-Raf / Total c-Raf (Fold Change) | p-MEK1/2 / Total MEK1/2 (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 | 1.3 |
| 10 | 3.5 | 2.8 | 2.1 |
| 20 | 5.2 | 4.1 | 3.5 |
| 50 | 4.8 | 3.9 | 3.2 |
| 100 | 4.5 | 3.6 | 2.9 |
Note: This data is illustrative and the actual fold changes may vary depending on the cell line, treatment duration, and experimental conditions. A dose-dependent increase, followed by a potential decrease at very high concentrations, is a commonly observed phenomenon for paradoxical activators.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., H727, BON, HepG2, or other cell lines of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Raf (Ser338)
-
Rabbit anti-c-Raf
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of this compound-treated cells.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 20, 50, 100 µM) or with a single concentration for different time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK1/2) at the recommended dilution (typically 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
-
Stripping and Re-probing:
-
To normalize the phosphorylated protein levels to the total protein levels, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and then probe with the primary antibody for the total protein (e.g., anti-ERK1/2) and subsequently for a loading control (e.g., anti-β-actin or anti-GAPDH), following the immunoblotting steps described above.
-
Data Analysis
-
Densitometry:
-
Use image analysis software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein, total protein, and loading control for each sample.
-
-
Normalization:
-
For each sample, calculate the ratio of the phosphorylated protein band intensity to the total protein band intensity.
-
Normalize this ratio to the loading control band intensity to correct for any variations in protein loading.
-
-
Quantification:
-
Express the results as a fold change relative to the vehicle-treated control sample.
-
Logical Relationships and Troubleshooting
References
ZM 336372: A Versatile Tool for Interrogating Raf-Dependent Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a small molecule that has emerged as a critical tool for studying the intricacies of the Raf signaling pathway. Initially identified as a potent inhibitor of c-Raf kinase in vitro, subsequent cellular studies revealed a paradoxical mechanism of action. In a cellular context, this compound acts as an activator of the Raf-1 (c-Raf)/MEK/ERK signaling cascade. This unique property makes this compound an invaluable pharmacological agent for investigating the downstream consequences of Raf-1 activation in various biological systems, particularly in the context of cancer biology.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key cellular assays.
Mechanism of Action
This compound was originally developed as an ATP-competitive inhibitor of c-Raf.[1] However, in intact cells, it induces a significant activation of c-Raf, leading to the phosphorylation of its downstream targets, MEK1/2, and subsequently ERK1/2.[2][3] This paradoxical activation is thought to stem from a feedback loop where the inhibition of Raf kinase activity is counteracted by a reactivation mechanism within the cell.[3] This leads to a sustained activation of the downstream signaling pathway. It is this cellular activity that makes this compound a useful tool for studying the physiological and pathological roles of the Raf/MEK/ERK pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) | Selectivity vs. c-Raf | Reference |
| c-Raf | 70 | - | [2] |
| B-Raf | ~700 | 10-fold | [2] |
| SAPK2a/p38α | 2000 | ~28-fold | [2] |
| SAPK2b/p38β | 2000 | ~28-fold | [2] |
Table 2: Cellular Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| H727, BON | Carcinoid | Inhibition of proliferation, induction of p21 and p18 | 20-100 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, suppression of hormone secretion | Dose-dependent | [4] |
| PC-12 | Pheochromocytoma | Inhibition of proliferation, suppression of CgA | Dose-dependent | [5] |
| Panc-1, MiaPaCa-2 | Pancreatic Adenocarcinoma | Inhibition of proliferation, induction of apoptosis | 50 µM | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These protocols are based on methodologies cited in the literature and can be adapted for specific cell lines and experimental questions.
Protocol 1: Western Blot Analysis of Raf/MEK/ERK Pathway Activation
This protocol details the detection of phosphorylated Raf-1, MEK1/2, and ERK1/2 in cells treated with this compound.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Raf-1 (Ser338)
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-Raf-1
-
Rabbit anti-MEK1/2
-
Rabbit anti-p44/42 MAPK (ERK1/2)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 20, 50, 100 µM) or vehicle control (DMSO) for the indicated time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for phospho-specific antibodies, 1:2000 for total protein antibodies.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat cells with serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Cytotoxicity Assay using Propidium Iodide
This flow cytometry-based assay quantifies cell death by identifying cells with compromised membrane integrity that allows the influx of propidium iodide (PI).
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
RNase A
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the Western blot protocol.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 5 µL of PI stock solution (final concentration ~10 µg/mL) and 5 µL of RNase A (final concentration ~100 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
PI-positive cells represent the non-viable cell population.
-
Quantify the percentage of dead cells in each treatment group.
-
Conclusion
This compound is a powerful and specific tool for activating the Raf-1 signaling pathway within a cellular environment. Its paradoxical activity provides a unique opportunity to dissect the downstream effects of this critical signaling cascade. The protocols and data presented here offer a solid foundation for researchers to effectively utilize this compound in their studies of Raf-dependent signaling in health and disease. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Drug Resistance Mechanisms with ZM 336372: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 336372 is a potent and selective inhibitor of the c-Raf serine/threonine kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. While initially identified as a c-Raf inhibitor, this compound has garnered significant interest for its paradoxical ability to activate the Raf/MEK/ERK cascade in certain cellular contexts.[1][3] This paradoxical activation offers a unique tool to probe the intricacies of Raf signaling and to investigate mechanisms of drug resistance, particularly in tumors with upstream pathway activation.
These application notes provide a comprehensive overview of the use of this compound in studying drug resistance mechanisms. We include key quantitative data, detailed experimental protocols for essential assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Notes |
| c-Raf | 70 nM | Potent and selective inhibition.[1][2][4] |
| B-Raf | ~700 nM | Approximately 10-fold less potent than against c-Raf.[1][4] |
| SAPK2a/p38α | 2 µM | Weak inhibition.[1] |
| SAPK2b/p38β | 2 µM | Weak inhibition.[1] |
Table 2: Cellular Effects of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent | Suppression of proliferation, hormone secretion, and up-regulation of cell cycle inhibitors.[1][5][6] | |
| H727, BON | Carcinoid Tumor | 20-100 µM | Inhibition of proliferation, induction of p21 and p18.[3][7][8][9] | |
| Panc-1, MiaPaCa-2 | Pancreatic Adenocarcinoma | 50-100 µM | Growth inhibition and induction of apoptosis.[10][11] | |
| HT-29 | Colon Cancer | Up to 100 µM | Dramatic decrease in cell growth.[12] |
Signaling Pathways and Mechanisms of Action
The canonical Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound, as a c-Raf inhibitor, binds to the ATP-binding pocket of c-Raf, preventing its kinase activity.
However, in cells with active upstream signaling (e.g., Ras mutations), this compound can induce a conformational change in Raf proteins, leading to their dimerization and subsequent paradoxical activation of the downstream MEK/ERK pathway.[7][13] This phenomenon is believed to be a key mechanism in the development of resistance to some Raf inhibitors.
Signaling Pathway Diagram
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2][14]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of the Raf/MEK/ERK Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the Raf/MEK/ERK pathway following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total proteins or a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vitro c-Raf Kinase Assay
This protocol measures the direct inhibitory effect of this compound on c-Raf kinase activity.
Materials:
-
Recombinant active c-Raf enzyme
-
MEK1 (inactive) as a substrate
-
Kinase assay buffer
-
ATP
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare Reagents:
-
Prepare a 2x kinase/substrate solution containing c-Raf and MEK1 in kinase assay buffer.
-
Prepare a 2x ATP solution in kinase assay buffer.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution to the wells of a 96-well plate.
-
Add 5 µL of the 2x kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the complexities of the Raf/MEK/ERK signaling pathway and its role in drug resistance. Its paradoxical activating effect provides a unique opportunity to study the consequences of pathway hyperactivation in a controlled manner. The protocols outlined in these application notes provide a foundation for researchers to utilize this compound effectively in their studies of cancer biology and drug development. Careful experimental design and data interpretation are crucial for elucidating the context-dependent effects of this compound.
References
- 1. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
ZM 336372 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, stability, and handling of ZM 336372 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Raf protein kinase, with an IC50 of 70 nM.[1][2] It is a cell-permeable compound that acts as an ATP-competitive inhibitor. Interestingly, while it inhibits Raf isoforms in vitro, in cellular contexts it can paradoxically lead to a significant activation of c-Raf.[3][4] This paradoxical activation is a critical consideration for experimental design and data interpretation.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is highly soluble in DMSO, with reported concentrations ranging from 50 mg/mL to 200 mg/mL.[2][5][6] It has limited solubility in ethanol (2 mg/mL) and is considered insoluble in water.[6][7] For detailed solubility information, please refer to the table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][7] Store stock solutions at -20°C or -80°C for long-term stability.[1][7]
Q4: What is the stability of this compound in culture media?
A4: While specific quantitative data on the stability of this compound in various cell culture media over extended periods is not extensively published, it is common practice to prepare fresh working dilutions from a frozen DMSO stock solution for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4] For long-term experiments, it is advisable to change the media with freshly diluted this compound every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in culture media | The final concentration of this compound exceeds its solubility limit in the aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (typically <0.5%). - Prepare the final dilution in a stepwise manner, adding the DMSO stock to a small volume of media first, mixing well, and then adding to the final volume. - Consider using a formulation with PEG300 and Tween 80 for in vivo or challenging in vitro systems, as this can improve solubility.[1][7] |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound in stock solution or culture media. 2. Paradoxical activation of the Raf signaling pathway.[3][4] | 1. - Always use freshly prepared working solutions from a properly stored, single-use aliquot of the stock solution. - For long-term experiments, replenish the media with fresh compound at regular intervals (e.g., every 24-48 hours). 2. - Be aware that this compound can induce c-Raf activation.[3][4] Monitor the phosphorylation status of downstream effectors like MEK and ERK to understand the pathway's activity in your specific cell type.[8][9][10] |
| Cell toxicity observed at expected effective concentrations | 1. DMSO toxicity. 2. Off-target effects of this compound. | 1. - Perform a DMSO vehicle control to assess the toxicity of the solvent alone. - Ensure the final DMSO concentration is as low as possible. 2. - this compound can inhibit SAPK2a/p38α and SAPK2b/p38β at higher concentrations (IC50 = 2 µM).[5] - Titrate the concentration of this compound to find the optimal balance between the desired effect and off-target toxicity. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (128.39 mM) | [6] |
| DMSO | 78 mg/mL (200.28 mM) | [7] |
| DMSO | 100 mM | |
| DMSO | 200 mg/mL | [2] |
| Ethanol | 2 mg/mL | [7] |
| Water | Insoluble (< 0.1 mg/mL) | [6][7] |
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Stability | Reference |
| -20°C | Powder | 3 years | [6][7] |
| 4°C | Powder | 2 years | [6] |
| -80°C | In solvent | 1 year | [7] |
| -20°C | In solvent | 1 month to 1 year | [1][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Use fresh DMSO to avoid moisture absorption which can reduce solubility.[7]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Treatment with this compound
-
Materials: Prepared this compound stock solution, appropriate cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is recommended to perform a serial dilution.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours.[4]
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified diagram of the Raf signaling pathway and the paradoxical effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. msesupplies.com [msesupplies.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells [pubmed.ncbi.nlm.nih.gov]
- 10. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of ZM 336372 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of ZM 336372 stock solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Stability of this compound Stock Solutions
Proper storage and handling of this compound stock solutions are critical for maintaining the compound's integrity and obtaining reproducible experimental results.
Recommended Storage Conditions
Quantitative data from various suppliers regarding the stability of this compound in both solid form and in solvent are summarized below.
| Form | Solvent | Storage Temperature | Stability Period | Source(s) |
| Powder | - | -20°C | 3 years | [1][2] |
| +4°C | Up to 12 months | [3] | ||
| In Solvent | DMSO | -80°C | 1-2 years | [1][2][4] |
| DMSO | -20°C | 1 month to 1 year | [1][2][4][5][6] |
Note: It is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] For optimal results, some suppliers recommend using freshly prepared solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimental use of this compound.
Issue 1: Precipitation of this compound in stock solution or media.
-
Possible Cause: this compound has limited solubility in aqueous solutions.[1] The use of DMSO that has absorbed moisture can also reduce solubility.[1]
-
Solution:
-
Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[1]
-
If precipitation occurs upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent system if your experiment allows. For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil can be used to improve solubility.[1][4]
-
Gentle warming and/or sonication can aid in the dissolution of the compound.[4]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Possible Cause 2: Paradoxical activation of the Raf/MEK/ERK pathway.
-
Explanation: While this compound is an inhibitor of c-Raf in vitro, it can paradoxically cause a significant activation of c-Raf in cellular contexts.[1][3] This does not always lead to the activation of downstream effectors like MEK1 or ERK2.[3] This phenomenon is thought to be due to a feedback loop where the inhibition of Raf kinase activity is counterbalanced by its reactivation.[1][3]
-
Solution:
-
Be aware of this paradoxical effect when interpreting your data. The cellular outcome of this compound treatment can be complex and may not simply reflect c-Raf inhibition.
-
When designing your experiment, include appropriate controls to monitor the phosphorylation status of c-Raf, MEK, and ERK to understand the compound's effect in your specific cell system.
-
Consider the concentration of this compound used, as the paradoxical activation may be dose-dependent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3][5][6] It is soluble in DMSO up to 100-200 mM.[3][5][6]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is best to store aliquots of your DMSO stock solution at -80°C, where it can be stable for up to two years.[1][2][4] For shorter-term storage, -20°C is also acceptable, with stability reported from one month to one year.[1][2][4][5][6]
Q3: Can I store my this compound stock solution at 4°C?
A3: Storing this compound in its solid form at +4°C is acceptable for short periods.[3] However, it is not recommended to store stock solutions in DMSO at 4°C for extended periods.
Q4: Why am I observing an increase in c-Raf phosphorylation after treating my cells with this compound, an inhibitor?
A4: This is a known paradoxical effect of this compound.[1][3] In a cellular environment, the compound can induce a conformational change in the c-Raf protein that leads to its phosphorylation and activation, even while the kinase domain is inhibited.[3] This is thought to be a result of a cellular feedback mechanism.[1]
Q5: What is the selectivity of this compound?
A5: this compound is a potent and selective inhibitor of c-Raf (IC50 = 70 nM).[3] It exhibits approximately 10-fold selectivity for c-Raf over B-Raf.[1][3] It has been shown to have minimal activity against a panel of other kinases, with the exception of SAPK2a/p38α and SAPK2b/p38β2, which it inhibits at higher concentrations (IC50 = 2 µM).[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 389.45 g/mol ), add 256.7 µL of DMSO.
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro c-Raf Kinase Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Objective: To determine the inhibitory effect of this compound on c-Raf kinase activity.
-
Materials:
-
Active c-Raf enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., inactive MEK1)
-
This compound stock solution
-
Detection reagent (e.g., phospho-specific antibody for MEK1)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the c-Raf enzyme, the substrate, and the different concentrations of this compound. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a predetermined time for the kinase reaction to proceed.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or a radiometric assay.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium containing the MTT reagent and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the anti-proliferative effect.
-
Visualizations
c-Raf Signaling Pathway
Caption: The canonical c-Raf signaling pathway and the paradoxical role of this compound.
Experimental Workflow for this compound Stock Solution and Cell-Based Assay
Caption: General workflow for preparing this compound stock solutions and conducting cell-based assays.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZM 336372 Experiments: Technical Support Center
Welcome to the technical support center for ZM 336372 experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that users might encounter during their experiments with this compound.
Q1: I'm using this compound to inhibit the Raf/MEK/ERK pathway, but I'm observing an increase in ERK phosphorylation. Is my experiment failing?
A1: Not necessarily. This is a known and critical phenomenon associated with this compound. While it is a potent inhibitor of c-Raf in vitro, in many cellular contexts, it can lead to a paradoxical activation of the Raf/MEK/ERK signaling cascade.[1][2][3] This is thought to occur through a feedback loop where the inhibition of Raf kinase activity is counteracted by a strong reactivation of the protein.[1][2]
Troubleshooting Steps:
-
Validate your readout: Ensure your antibodies for phosphorylated and total ERK are specific and working correctly. Run appropriate positive and negative controls.
-
Cell-type dependency: The paradoxical activation can be cell-line specific. Some studies show that in certain cancer cell lines like HepG2 and HT-29, this compound treatment leads to increased phosphorylation of MEK and ERK.[4]
-
Re-evaluate your hypothesis: Consider that in your specific experimental system, this compound may be acting as an activator of the MAPK pathway. This has been observed to lead to growth inhibition in some tumor cell lines.[5][6][7]
Q2: I'm seeing unexpected off-target effects. What other kinases does this compound inhibit?
A2: this compound is a selective c-Raf inhibitor, but it is not entirely specific. It has been shown to inhibit SAPK2a/p38α and SAPK2b/p38β with an IC50 of 2 µM.[1][8] However, it shows high selectivity over a panel of other kinases, including PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, and CDK1, even at concentrations up to 50 µM.[1]
Troubleshooting Steps:
-
Concentration consideration: If you are using high concentrations of this compound, you are more likely to encounter off-target effects. Try to use the lowest effective concentration for your experiment.
-
Control experiments: Use more specific inhibitors for the suspected off-target kinases (e.g., a specific p38 inhibitor) to determine if the observed phenotype is due to the inhibition of that kinase.
Q3: I'm having trouble dissolving this compound. What is the recommended solvent and storage procedure?
A3: this compound is soluble in DMSO.[1][9][10] For example, it is soluble in DMSO at concentrations of 200 mg/mL[8] and 20 mg/ml.[3]
Troubleshooting and Best Practices:
-
Fresh DMSO: Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Stock solutions: Prepare a concentrated stock solution in DMSO. For long-term storage, it is recommended to aliquot the stock solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[11]
-
Working solutions: When preparing working solutions for cell-based assays, further dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Q4: What is the effective concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. In many studies, concentrations ranging from 25 µM to 100 µM have been used to observe effects on cell proliferation and signaling pathways.[4][5] However, for kinase inhibition, the in vitro IC50 for c-Raf is 70 nM.[1][3][8][9][10][12][13]
Recommendation:
-
Dose-response curve: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) to identify the effective range.
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| c-Raf IC50 | 70 nM | In vitro kinase assay | [1][3][8][9][10][12][13] |
| B-Raf Selectivity | 10-fold selective for c-Raf over B-Raf | In vitro kinase assay | [1][10] |
| SAPK2a/p38α IC50 | 2 µM | Off-target inhibition | [1][8] |
| SAPK2b/p38β IC50 | 2 µM | Off-target inhibition | [1][8] |
| Solubility in DMSO | Up to 200 mg/mL | [8] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for ERK Activation
This protocol details the steps to analyze the phosphorylation status of ERK1/2 in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and boil. Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Caption: this compound's dual effect on the c-Raf signaling pathway.
Caption: Troubleshooting workflow for paradoxical ERK activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 11. This compound [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleck.co.jp [selleck.co.jp]
ZM 336372 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and kinase profile of ZM 336372. The following question-and-answer format directly addresses common issues and queries encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound is a potent and selective inhibitor of c-Raf (also known as Raf-1) with an IC50 value of approximately 70 nM.[1][2][3][4][5] It acts as an ATP-competitive inhibitor.[4][5]
Q2: What is the kinase selectivity profile of this compound?
This compound exhibits significant selectivity for c-Raf. It is approximately 10-fold more selective for c-Raf than for B-Raf.[1][2] While highly selective, it does show weak inhibition against a few other kinases at higher concentrations. A screen against 20 protein kinases revealed that besides Raf isoforms, only SAPK2/p38 was significantly inhibited.[2] A broader screen of 70 protein kinases confirmed that this compound is remarkably selective, with off-target effects primarily observed against kinases possessing a threonine "gatekeeper" residue, such as p38α/β MAPK and Lck.
Kinase Profile of this compound
| Target Kinase | IC50 / % Inhibition | Notes |
| Primary Target | ||
| c-Raf (Raf-1) | 70 nM | Potent ATP-competitive inhibition.[1][3][4][5] |
| Selectivity | ||
| B-Raf | ~700 nM | Approximately 10-fold less potent than against c-Raf.[1][2] |
| Known Off-Targets | ||
| SAPK2a/p38α | 2 µM | Weak inhibition.[1][3] |
| SAPK2b/p38β2 | 2 µM | Weak inhibition.[1][3] |
| Lck | 28% activity remaining at 1 µM | Identified in a broader kinase screen. |
| p38α MAPK | 28% activity remaining at 1 µM | Confirmed in a broader kinase screen.[6] |
| p38β MAPK | 53% activity remaining at 1 µM | Confirmed in a broader kinase screen.[6] |
| Not Significantly Inhibited (at concentrations up to 50 µM) | ||
| PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, CDK1 | No significant inhibition | Selective over a panel of 17 other kinases.[1][7] |
Q3: I'm observing an unexpected activation of the Raf/MEK/ERK pathway in my cell-based assays after treatment with this compound. Is this a known phenomenon?
Yes, this is a well-documented "paradoxical activation" of c-Raf.[2][5][8] While this compound inhibits c-Raf kinase activity in vitro, it can induce a greater than 100-fold activation of c-Raf and B-Raf in whole cells.[1] This phenomenon is thought to be caused by the inhibitor stabilizing a conformation of Raf that is more susceptible to dimerization and subsequent activation, potentially through a feedback loop.[2][7]
Q4: What are the potential downstream consequences of this paradoxical activation?
The paradoxical activation of Raf by this compound can lead to the phosphorylation of downstream targets like MEK1/2 and ERK1/2 in cellular contexts.[1][6] This can result in various cellular outcomes, including the suppression of proliferation and induction of cell cycle inhibitors like p21 and p18 in certain cancer cell lines such as carcinoid and pheochromocytoma cells.[1][6]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability or proliferation assays (e.g., MTT assay).
-
Possible Cause: Off-target effects or paradoxical pathway activation leading to variable cellular responses depending on the cell type and context.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: If possible, use a rescue experiment with a drug-resistant c-Raf mutant to distinguish on-target from off-target effects.
-
Dose-Response Analysis: Perform a detailed dose-response curve to identify the optimal concentration range for your desired effect.
-
Monitor Pathway Activation: Use Western blotting to simultaneously assess the phosphorylation status of c-Raf, MEK, and ERK to understand how the pathway is behaving in your specific cell line at your chosen concentrations.
-
Alternative Assays: Use multiple, mechanistically different assays to measure cell viability and proliferation (e.g., crystal violet staining, direct cell counting, or apoptosis assays like Annexin V staining) to confirm your findings.
-
Issue 2: Difficulty in interpreting kinase assay data.
-
Possible Cause: Assay conditions, such as ATP concentration, can significantly influence the apparent potency of an ATP-competitive inhibitor like this compound.
-
Troubleshooting Steps:
-
Vary ATP Concentration: Perform the kinase assay at different ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentration.[5]
-
Include Control Compounds: Use a known, well-characterized c-Raf inhibitor as a positive control and a structurally unrelated kinase inhibitor as a negative control.
-
Ensure Enzyme Activity: Confirm the activity of your recombinant c-Raf enzyme using a known substrate and optimal buffer conditions.
-
Experimental Protocols
Protocol 1: In Vitro c-Raf Kinase Assay
This protocol is a generalized procedure for measuring c-Raf kinase activity in the presence of inhibitors.
-
Reagents and Materials:
-
Recombinant active c-Raf enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., recombinant inactive MEK1)
-
ATP (at a concentration near the Km for c-Raf)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., phospho-MEK specific antibody)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or membrane for radioactive detection, or reagents for ELISA/Western blot
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a DMSO-only vehicle control.
-
In a 96-well plate, add the c-Raf enzyme and the substrate to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a denaturing solution).
-
Detect the phosphorylation of the substrate.
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Use an ELISA format with a phospho-specific antibody against the substrate or analyze the reaction products by Western blotting.
-
-
Protocol 2: Assessing Cellular Off-Target Effects by Western Blot
This protocol allows for the investigation of this compound's effects on the phosphorylation status of key signaling proteins in cultured cells.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein for each target.
-
Visualizations
Caption: Signaling pathway showing the action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.com]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 7. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
minimizing DMSO toxicity in ZM 336372 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZM 336372 in their experiments, with a special focus on minimizing the confounding effects of Dimethyl Sulfoxide (DMSO) toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and selective small molecule inhibitor of c-Raf (Raf-1) kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3][4] It functions as an ATP-competitive inhibitor with an IC50 value of approximately 70 nM for human c-Raf.[2] this compound exhibits approximately 10-fold selectivity for c-Raf over B-Raf.[1][4] While it is highly selective, at higher concentrations (IC50 ≈ 2 µM), it can also inhibit SAPK2a/p38α and SAPK2b/p38β.[3] Interestingly, under certain cellular contexts, this compound has been observed to paradoxically activate Raf signaling.[1]
Q2: this compound is insoluble in water. What is the recommended solvent?
A2: this compound is practically insoluble in water but is highly soluble in Dimethyl Sulfoxide (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, solubility in DMSO has been reported to be as high as 200 mg/mL.[5] A stock solution of at least 10 mM in pure DMSO can be readily prepared.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The safe concentration of DMSO is cell-type dependent. Most immortalized cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[6][7] Some robust cell lines may tolerate up to 1%.[6] However, primary cells are generally more sensitive to DMSO.[6] It is crucial to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line where the vehicle control does not impact cell viability or the experimental endpoint. As a general rule, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[6]
Q4: How should I prepare my working solutions of this compound to minimize DMSO toxicity?
A4: To minimize the final DMSO concentration in your cell culture, you should prepare a highly concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM). This allows for a large dilution factor when preparing your final working concentrations in the cell culture medium. For instance, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would need to make a 10 mM stock solution in 100% DMSO and then perform a 1:1000 dilution in your culture medium. Always add the small volume of DMSO stock to the larger volume of medium while vortexing to ensure rapid and uniform mixing, which helps to avoid precipitation of the compound.[8][9]
Q5: How stable is this compound in DMSO stock solutions?
A5: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[10] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background toxicity in vehicle control wells. | The final DMSO concentration is too high for the cell line being used. | Determine the maximum tolerable DMSO concentration for your specific cell line using a dose-response curve (e.g., 0.05% to 1% DMSO). Ensure the final DMSO concentration in your experiment is below this toxic threshold. For sensitive cell lines, aim for a final concentration of ≤ 0.1%.[6][7] |
| Precipitation of this compound upon dilution in aqueous media. | Poor mixing technique or exceeding the solubility limit in the final medium. | Prepare a high-concentration stock in 100% DMSO. When diluting, add the DMSO stock drop-wise to the culture medium while vortexing or stirring to ensure rapid dispersion.[8][9] Avoid making intermediate dilutions in aqueous buffers where the compound may be less soluble. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound stock solution. 2. Off-target effects of DMSO. 3. Paradoxical activation of the Raf pathway. | 1. Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C.[10] 2. Lower the final DMSO concentration and ensure a proper vehicle control is included in all experiments.[6] 3. Be aware that this compound can paradoxically activate Raf signaling.[1] This can be investigated by performing western blot analysis for downstream effectors like phosphorylated MEK and ERK.[11][12] |
| Reduced cell viability at intended non-toxic concentrations of this compound. | Synergistic toxic effect of this compound and DMSO. | Even at "safe" concentrations, DMSO can induce cellular stress.[13][14][15] Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility. Consider performing a matrix experiment to evaluate the combined toxicity of different concentrations of this compound and DMSO. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL | [2] |
| DMSO | 78 mg/mL | [1] |
| DMSO | 200 mg/mL | [5] |
| DMSO | 100 mM | [4] |
| Ethanol | 2 mg/mL | [1] |
| Water | Insoluble | [1][3] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Expected Effect | Reference |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal off-target effects. | [6] |
| 0.1% - 0.5% | Tolerated by many immortalized cell lines, but a vehicle control is essential. | [6][16] |
| > 0.5% - 1% | May be tolerated by some robust cell lines, but increased risk of cytotoxicity and off-target effects. | [6] |
| > 1% | Significant cytotoxicity is commonly observed in a dose- and time-dependent manner. | [17][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 389.45 g/mol ).
-
Dissolve the powder in 100% sterile DMSO to a final concentration of 10 mM. For example, dissolve 3.89 mg of this compound in 1 mL of 100% DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use vials and store at -20°C for up to 3 months.[10]
-
-
Prepare Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the stock solution directly into the pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Immediately vortex the diluted solution to ensure the compound remains in solution.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assay to Determine DMSO Tolerance
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare a series of dilutions of 100% DMSO in your cell culture medium to achieve final concentrations ranging from 0.05% to 2% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%). Also include a "no DMSO" control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability compared to the "no DMSO" control. This is your maximum tolerable DMSO concentration.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting c-Raf.
Caption: Workflow for experiments using this compound with minimal DMSO toxicity.
Caption: Logical relationship between final DMSO concentration and experimental outcome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 5. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. elib.bsu.by [elib.bsu.by]
Troubleshooting Inconsistent Results with ZM 336372: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered when using the c-Raf inhibitor, ZM 336372.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of the c-Raf (Raf-1) serine/threonine-specific protein kinase.[1] It has an IC50 value of approximately 70 nM for c-Raf.[1][2][3][4] this compound shows about 10-fold selectivity for c-Raf over B-Raf.[2][4] While it is a potent inhibitor of purified c-Raf in vitro, its effects in cellular contexts can be more complex due to the phenomenon of paradoxical activation.[5][6][7]
Q2: What is the "paradoxical activation" observed with this compound?
Paradoxical activation is a phenomenon where RAF inhibitors, including this compound, can lead to an increase, rather than a decrease, in the activity of the RAF-MEK-ERK signaling pathway in certain cellular contexts.[5][6][7] This occurs because the inhibitor can promote the dimerization of RAF kinases, leading to the transactivation of one protomer by the other.[8] This effect is particularly prominent in cells with wild-type BRAF and activating RAS mutations.[7][9] Instead of inhibiting the pathway, this compound can cause a greater than 100-fold activation of c-Raf in some cellular systems.[2][6]
Q3: What are the known off-target effects of this compound?
While this compound is selective for c-Raf, it can inhibit other kinases at higher concentrations. It has been shown to weakly inhibit SAPK2a/p38α and SAPK2b/p38β with an IC50 of 2 µM.[2][10] It has also been reported to inhibit glycogen synthase kinase-3β (GSK-3β) through phosphorylation at Ser9, and this effect can be independent of the Raf-1 pathway.[2][11][12]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with solubility reported up to 200 mg/mL.[10] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2] For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -20°C for up to 3 months.[10] The compound is insoluble in water.[2]
Troubleshooting Guide
Issue 1: Unexpected Increase in Downstream ERK Phosphorylation
Possible Cause: You are likely observing the paradoxical activation of the RAF-MEK-ERK pathway. This is a known phenomenon with this compound, especially in cells with wild-type BRAF and active Ras.[6][7][9]
Solutions:
-
Review your cell line's genetic background: Check for the mutation status of BRAF and RAS in your cells. The paradoxical effect is more pronounced in cells with wild-type BRAF and activating RAS mutations.
-
Titrate the concentration of this compound: The paradoxical activation can be dose-dependent. At lower concentrations, the inhibitor may preferentially bind to one protomer in a RAF dimer, leading to activation. Higher concentrations might be required to inhibit both protomers and achieve pathway inhibition.[7]
-
Consider the experimental timeframe: The activation of the pathway can be an early event. Analyze downstream effects at different time points.
-
Use a different type of RAF inhibitor: If paradoxical activation is confounding your results, consider using a different class of RAF inhibitor that is less prone to this effect, or a MEK inhibitor downstream of RAF.
Issue 2: Lack of Expected Inhibitory Effect on Cell Proliferation
Possible Cause 1: Paradoxical Activation As described above, if this compound is paradoxically activating the pro-proliferative MAPK pathway in your cells, you may not observe the expected growth inhibition.[5][13][14]
Solution:
-
Confirm pathway activation by Western blot for phosphorylated MEK and ERK. If the pathway is activated, refer to the troubleshooting steps for "Unexpected Increase in Downstream ERK Phosphorylation."
Possible Cause 2: Compound Instability or Precipitation Improper storage or handling of this compound can lead to its degradation or precipitation from solution, reducing its effective concentration.
Solutions:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Ensure complete solubilization: When preparing your working solution, ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.
-
Check for precipitation: Visually inspect your culture media containing this compound for any signs of precipitation.
Possible Cause 3: Cell Line Resistance Your cell line may have intrinsic resistance mechanisms to RAF inhibition.
Solutions:
-
Verify c-Raf expression: Confirm that your cell line expresses c-Raf.
-
Investigate alternative signaling pathways: The cells may rely on other pathways for proliferation that are not dependent on c-Raf.
Issue 3: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Compound Preparation Inconsistent preparation of this compound solutions can lead to variability in its effective concentration.
Solutions:
-
Standardize your protocol: Use a standardized protocol for preparing and diluting the compound for every experiment.
-
Use high-quality DMSO: Use fresh, anhydrous DMSO to avoid solubility issues.[2]
Possible Cause 2: Differences in Cell Culture Conditions Variations in cell density, serum concentration, or passage number can affect the cellular response to this compound.
Solutions:
-
Maintain consistent cell culture practices: Use cells within a specific passage number range and plate them at a consistent density.
-
Control for serum effects: Serum contains growth factors that can activate the MAPK pathway. Be consistent with the serum concentration used in your experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (c-Raf) | 70 nM | [1][2][3][4] |
| Selectivity | ~10-fold for c-Raf over B-Raf | [2][4] |
| Off-Target IC50 (p38α/β) | 2 µM | [2][10] |
| Solubility (DMSO) | Up to 200 mg/mL | [10] |
| Stock Solution Stability | Up to 3 months at -20°C | [10] |
Experimental Protocols
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies described in the literature for assessing the effect of this compound on cell proliferation.[3][5][11][13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 3-4 hours.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 9. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 10. This compound [sigmaaldrich.com]
- 11. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
optimizing ZM 336372 incubation time for maximum effect
Welcome to the technical support center for ZM 336372. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve maximum efficacy and consistent results.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses potential issues you might face when working with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable effect on downstream targets (e.g., p-MEK, p-ERK). | 1. Suboptimal Incubation Time: The effect of this compound on downstream signaling can be transient or delayed depending on the cell type. 2. Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. 3. Compound Degradation: Improper storage or handling may lead to loss of activity. | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at various time points (e.g., 30 min, 1h, 2h, 6h, 12h, 24h) to determine the optimal incubation period for observing changes in your target proteins. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to identify the optimal working concentration for your specific cell line and experimental endpoint.[1] 3. Ensure proper storage: Store this compound as a powder at -20°C for up to 3 years.[2] Once reconstituted in a solvent like DMSO, aliquot and store at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[2] |
| Paradoxical activation of c-Raf instead of inhibition. | This is a known characteristic of this compound in whole cells. While it acts as an ATP-competitive inhibitor of c-Raf in vitro, it can induce over 100-fold activation of c-Raf in cellular contexts.[3][4] This is thought to be due to a feedback control loop where the inhibition is counterbalanced by reactivation.[3][5] | 1. Acknowledge this paradoxical effect in your experimental design and interpretation. 2. Measure both the phosphorylation status and the total protein levels of Raf isoforms. This will help in understanding the activation state of the kinase. 3. Investigate downstream effectors: Even with c-Raf activation, the compound has been shown to inhibit proliferation and induce cell cycle inhibitors in various cell lines.[6][7][8] Focus on the ultimate biological outcome in your model system. |
| High cell toxicity or unexpected off-target effects. | 1. High concentration of this compound or DMSO. 2. Off-target kinase inhibition: this compound has been shown to weakly inhibit other kinases like SAPK2a/p38α and SAPK2b/p38β at higher concentrations.[5][9] | 1. Determine the IC50 for cytotoxicity in your cell line using a viability assay (e.g., MTT or CellTiter-Glo). [6] Ensure the working concentration is well below the cytotoxic level. The final DMSO concentration in your culture medium should typically not exceed 0.5-1%. 2. Consider using a more selective inhibitor if off-target effects on the p38 pathway are a concern for your specific research question. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number, serum concentration). 2. Inconsistent preparation of this compound working solutions. | 1. Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Prepare fresh working solutions of this compound from a frozen stock for each experiment. Ensure the compound is fully dissolved in the solvent before further dilution in culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the c-Raf kinase in vitro, with an IC50 of approximately 70 nM.[2][9] It displays about 10-fold selectivity for c-Raf over B-Raf.[5] However, in whole cells, it paradoxically leads to a significant activation of c-Raf.[3][4] Despite this, it has been shown to activate the downstream MAPK/ERK pathway and lead to growth inhibition in several cancer cell lines.[1][6][7]
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time can vary depending on your cell line and the specific downstream effect you are measuring. For signaling pathway studies (e.g., phosphorylation of MEK and ERK), shorter incubation times are generally recommended. For long-term cellular effects like growth inhibition or apoptosis, longer incubation periods are necessary.
-
For signaling studies: A time-course experiment ranging from 30 minutes to 24 hours is recommended.
-
For cell proliferation/viability assays: Incubation times of 48 to 72 hours are commonly used.[5] Some studies have reported effects on cell growth over several days (e.g., up to 16 days), with media and compound being refreshed every 2 days.[2][6]
Q3: What is the recommended starting concentration for this compound?
A3: Based on published studies, a common concentration range for cell-based assays is 20 µM to 100 µM.[1][6][10] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a powder.
-
Storage of Powder: Store at -20°C for up to 3 years.[2]
-
Preparation of Stock Solution: Dissolve the powder in fresh, anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM to 50 mM).[2]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years to prevent degradation from repeated freeze-thaw cycles.[2]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is kept low (ideally ≤ 0.5%) to avoid solvent toxicity.
Q5: What are the known off-target effects of this compound?
A5: While this compound is relatively selective for c-Raf, it has been shown to weakly inhibit SAPK2a/p38α and SAPK2b/p38β with an IC50 of approximately 2 µM.[5][9] It is selective over many other kinases, including PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, and CDK1, even at concentrations up to 50 µM.[5]
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for MAPK Pathway Activation
This protocol outlines a time-course experiment to identify the peak activation of downstream effectors of the Raf pathway, such as MEK and ERK, following this compound treatment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-p44/42 MAPK (ERK1/2), total p44/42 MAPK (ERK1/2), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the DMSO vehicle control.
-
-
Time-Course Incubation: Incubate the cells for various time points, for example: 0 min (untreated), 30 min, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of MEK and ERK, as well as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Plot the fold change in phosphorylation relative to the vehicle control over time to identify the optimal incubation period for maximum pathway activation.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the long-term effect of this compound on cell proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).
-
Add 100 µL of the treatment medium to the respective wells.
-
-
Incubation: Incubate the plate for your desired time points (e.g., 48, 72, or 96 hours). For longer incubation periods, the medium and treatment should be refreshed every 2-3 days.[6]
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation inhibition for each concentration of this compound.
Visualizations
Caption: this compound signaling pathway and its paradoxical effect on c-Raf.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]
- 10. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for the paradoxical effect of ZM 336372
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the RAF inhibitor, ZM 336372. The content is tailored for scientists and drug development professionals to navigate the complexities of their experiments, with a focus on controlling for the paradoxical activation of the RAF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of RAF kinases, with a higher selectivity for c-Raf over B-Raf. In vitro, it effectively blocks the kinase activity of purified RAF enzymes.
Q2: What is the "paradoxical effect" of this compound?
The paradoxical effect refers to the observation that while this compound inhibits RAF kinase activity in a cell-free context, it can lead to the hyperactivation of c-Raf and B-Raf within cells.[1][2][3] This occurs without a corresponding increase in the activation of the downstream MAPK pathway components, MEK1/2 and ERK1/2, in many cell types.[1][2]
Q3: What is the proposed mechanism behind this paradoxical activation?
The paradoxical activation is thought to be driven by a negative feedback loop where RAF kinases normally suppress their own activation.[1][2] By inhibiting RAF, this compound disrupts this feedback, leading to a compensatory hyperactivation. This process is often dependent on upstream signaling, such as activated RAS, and involves the dimerization of RAF proteins, which can lead to the transactivation of one protomer by the inhibitor-bound protomer.[4]
Q4: Can the paradoxical activation of RAF by this compound lead to cell proliferation?
In some cellular contexts, particularly in cells with wild-type BRAF and activated RAS, the paradoxical activation of RAF can promote cell proliferation.[5] However, in other cell types, such as certain neuroendocrine and hepatocellular carcinoma cells, this compound treatment has been shown to inhibit proliferation and induce apoptosis, despite activating RAF.[6][7][8] This is often associated with the upregulation of cell cycle inhibitors like p21 and p18.[7][8]
Troubleshooting Guide
Issue: Unexpected increase in RAF phosphorylation (p-RAF) upon this compound treatment.
This is the hallmark of the paradoxical effect. Here’s how to control for and understand this phenomenon:
1. Confirm Paradoxical Activation:
-
Problem: You observe an increase in p-RAF (e.g., at Ser338 for c-Raf) after treating cells with this compound, which is contrary to its function as an inhibitor.
-
Solution: This is the expected paradoxical effect. To confirm, you should also assess the phosphorylation status of downstream effectors MEK (p-MEK) and ERK (p-ERK). In many cell lines, paradoxical RAF activation by this compound does not lead to a significant increase in p-MEK or p-ERK.[1][2]
2. Control Strategy: Utilize a "Paradox Breaker" RAF Inhibitor
-
Problem: The paradoxical activation of RAF by this compound is confounding your experimental results.
-
Solution: Switch to a next-generation "paradox breaker" RAF inhibitor, such as PLX8394 . These inhibitors are designed to suppress mutant BRAF signaling without causing paradoxical activation of the MAPK pathway in cells with upstream activation (e.g., RAS mutations).[5][9]
-
Experimental Workflow:
-
Treat parallel cultures of your cells with this compound and a paradox breaker inhibitor (e.g., PLX8394) at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
After the desired incubation period, lyse the cells and perform Western blot analysis for p-RAF, total RAF, p-MEK, total MEK, p-ERK, and total ERK.
-
Compare the phosphorylation levels between the different treatments. You should observe a significant reduction in paradoxical p-ERK activation with the paradox breaker inhibitor compared to this compound in susceptible cell lines.[10]
-
-
3. Assess Downstream Functional Outcomes
-
Problem: You are unsure if the observed paradoxical RAF activation is impacting cell viability or proliferation in your specific cell line.
-
Solution: Perform a cell viability or proliferation assay, such as the MTT assay, in parallel with your signaling experiments.
-
Experimental Workflow:
-
Seed cells in a 96-well plate.
-
Treat with a dose range of this compound, a paradox breaker inhibitor, and a vehicle control.
-
At various time points (e.g., 24, 48, 72 hours), perform an MTT assay to assess cell viability.
-
Correlate the cell viability data with your Western blot results to understand the functional consequence of paradoxical activation in your model system.
-
-
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (nM) | Assay Conditions |
| c-Raf | 70 | In vitro kinase assay with 0.1 mM ATP |
| B-Raf | ~700 | In vitro kinase assay (10-fold less potent than for c-Raf) |
| SAPK2a/p38α | 2000 | In vitro kinase assay |
| SAPK2b/p38β | 2000 | In vitro kinase assay |
Data compiled from multiple sources.[11]
Table 2: Comparative Effect of this compound and a Paradox Breaker (PLX8394) on ERK Phosphorylation
| Cell Line (BRAF status) | Treatment | Fold Change in p-ERK (vs. Vehicle) |
| Wild-Type BRAF | This compound (1 µM) | Significant Increase |
| Wild-Type BRAF | PLX8394 (0.5 µM) | No Significant Increase |
| BRAF V600E | This compound (1 µM) | Variable (potential for paradoxical activation) |
| BRAF V600E | PLX8394 (0.5 µM) | Significant Decrease |
This table represents a qualitative summary of expected results based on published data.[1][10] Actual fold changes will be cell-line dependent.
Experimental Protocols
1. Western Blot for MAPK Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of RAF, MEK, and ERK.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Non-Radioactive RAF Kinase Activity Assay (Coupled MEK-ERK Assay)
This assay measures the ability of immunoprecipitated RAF to phosphorylate its direct substrate, MEK, which then phosphorylates ERK.
-
Immunoprecipitation of RAF:
-
Lyse cells as described above.
-
Incubate the cell lysate with an anti-RAF antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant inactive MEK1 and ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Add recombinant inactive ERK2 and incubate for an additional 30 minutes at 30°C.
-
-
Detection:
3. MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with the desired concentrations of this compound, a paradox breaker, and/or vehicle control.
-
-
MTT Addition:
-
After the incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
Visualizations
Caption: The RAF-MEK-ERK signaling cascade and points of intervention.
Caption: Troubleshooting workflow for paradoxical RAF activation.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. disease-maps.io [disease-maps.io]
- 8. oncotarget.com [oncotarget.com]
- 9. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cellular responses to ZM 336372 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM 336372. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the protein kinase c-Raf, with an IC50 of 70 nM. It exhibits approximately 10-fold selectivity for c-Raf over B-Raf.[1][2] Although it is an inhibitor in in vitro kinase assays, it paradoxically leads to the activation of Raf isoforms in whole cells.[3][4][5][6]
Q2: I'm observing an increase in Raf phosphorylation after this compound treatment. Is this expected?
Yes, this is a well-documented paradoxical effect of this compound. In cellular contexts, treatment with this compound can lead to a greater than 100-fold activation of c-Raf and B-Raf.[1][3][4] This activation, however, does not typically trigger the downstream activation of MKK1 or p42 MAPK/ERK2.[4][5][6] This suggests the existence of a feedback loop where the inhibition of Raf kinase activity is counteracted by a strong reactivating signal.[4][5][6]
Q3: Why am I not seeing the expected downstream inhibition of the MAPK pathway (MEK/ERK phosphorylation)?
The paradoxical activation of Raf by this compound in cells does not lead to the activation of downstream MKK1 or p42 MAPK/ERK2.[4][5][6] Therefore, if you are using this compound with the expectation of inhibiting the entire MAPK cascade, you will likely not see the intended effect. In some specific cell types, such as carcinoid tumor cells, this compound treatment has been shown to result in the progressive phosphorylation of Raf-1, MEK1/2, and ERK1/2.[7][8]
Q4: Are there any known off-target effects of this compound?
Yes, this compound has been shown to inhibit SAPK2a/p38α and SAPK2b/p38β with an IC50 of 2 µM.[1] It is selective over at least 17 other protein kinases at concentrations up to 50 µM, including PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, and CDK1.[1]
Q5: What are the common cellular outcomes of this compound treatment?
Despite the paradoxical activation of Raf, this compound treatment has been observed to have anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][7][8] Observed effects include:
-
Suppression of proliferation in a dose-dependent manner.[1][7]
-
Induction of apoptosis.[1]
-
Upregulation of cell cycle inhibitors like p21 and p18.[1][7]
-
Suppression of hormone secretion in neuroendocrine and hepatocellular carcinoma cells.[1][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase in Raf phosphorylation. | This is the known paradoxical effect of this compound in cellular assays. | This is an expected outcome and confirms the compound is active in your cells. To study the inhibitory effect on kinase activity directly, consider performing an in vitro kinase assay with purified protein. |
| No inhibition of downstream MEK/ERK phosphorylation. | The paradoxical activation of Raf by this compound in cells does not necessarily lead to downstream pathway activation. | If your goal is to inhibit the MAPK pathway, consider using a direct MEK inhibitor (e.g., PD98059 or U0126) in conjunction with or as an alternative to this compound. |
| High cell toxicity or unexpected cell death. | This compound can induce apoptosis in some cell lines.[1] The solvent (DMSO) used to dissolve this compound can also be toxic at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
| Inconsistent or variable results between experiments. | This compound is an ATP-competitive inhibitor, and its potency is affected by intracellular ATP concentrations.[11][12] Variations in cell density, metabolic state, or passage number can alter ATP levels. | Standardize your cell culture conditions, including seeding density, growth phase, and media composition. Ensure consistent timing of treatments and assays. |
| Compound precipitation in media. | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure thorough mixing. If precipitation is still an issue, consider using a fresh stock solution or filtering the final diluted solution. |
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target | IC50 | Assay Conditions |
| c-Raf | 70 nM | In vitro kinase assay[2] |
| B-Raf | ~700 nM | In vitro kinase assay (10-fold less potent than for c-Raf)[1][2] |
| SAPK2a/p38α | 2 µM | In vitro kinase assay[1] |
| SAPK2b/p38β | 2 µM | In vitro kinase assay[1] |
Table 2: Effect of ATP Concentration on this compound IC50 for c-Raf [11][12]
| ATP Concentration | IC50 |
| 0.025 mM | 10 nM |
| 0.1 mM | 70 nM |
| 2.5 mM | 900 nM |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used in studies with this compound.[11][12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis for Protein Phosphorylation
This protocol is a general guideline for assessing the phosphorylation status of proteins in the Raf-MEK-ERK pathway.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-Raf, Raf, p-MEK, MEK, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Ras-Raf-MEK-ERK signaling pathway.
Caption: Paradoxical activation of Raf by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 3. adooq.com [adooq.com]
- 4. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. abmole.com [abmole.com]
ZM 336372 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ZM 336372 in their experiments. Addressing the compound's nuanced mechanism and potential for variability, this resource offers detailed troubleshooting advice and standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Is this compound a Raf inhibitor or a Raf activator? I'm seeing conflicting information.
This is a critical point of confusion and a primary source of experimental variability. This compound is a potent, ATP-competitive inhibitor of the c-Raf kinase in vitro.[1][2][3] However, in many cellular contexts, it can lead to a paradoxical activation of the Raf-MEK-ERK signaling pathway.[4][5][6] This phenomenon is believed to occur through a feedback mechanism where the inhibition of Raf kinase activity is counteracted by a significant reactivation of the Raf isoforms.[1][6]
Therefore, it is crucial to interpret your results in the context of your specific experimental system. The effect of this compound can be cell-type dependent.
Q2: My results with this compound are not consistent. What are the common sources of variability?
Several factors can contribute to inconsistent results with this compound:
-
Cellular Context: The paradoxical activation of Raf is not universal. The specific genetic background of your cells, including the status of Ras and other signaling pathways, can influence the outcome.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound is dependent on the ATP concentration in your assay.[2] Variations in ATP levels between experiments can lead to shifts in potency.
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Improper dissolution or storage can lead to inaccurate concentrations. It is highly soluble in DMSO.[3] Stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[3]
-
Treatment Time and Concentration: The effects of this compound can be dose- and time-dependent.[5] It is essential to perform thorough dose-response and time-course studies to identify the optimal experimental window.
Q3: I am not observing the expected inhibition of cell proliferation. What could be the reason?
While this compound has been shown to inhibit the proliferation of various cancer cell lines, including pheochromocytoma, carcinoid, and some pancreatic cancer cells, this effect is not universal.[1][7][8] In some cell lines, the paradoxical activation of the MAPK pathway can lead to growth inhibition, while in others it may not.[4][5] Consider the following:
-
Cell Line Specificity: The anti-proliferative effect of this compound has been demonstrated in specific cell lines like H727, BON, HepG2, HT-29, Panc-1, and MiaPaCa-2.[2][4][5] Ensure your cell line is expected to be sensitive.
-
Mechanism of Growth Inhibition: In some cases, the growth inhibition is not due to cytotoxicity but rather to the induction of cell cycle inhibitors like p21 and p18.[7][9]
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as SAPK2a/p38α and SAPK2b/p38β, which could contribute to the observed phenotype.[1]
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Step |
| Variable ATP Concentration | Standardize and accurately measure the ATP concentration in your kinase assay buffer. Report the ATP concentration when reporting IC50 values.[2] |
| Enzyme Activity | Ensure the activity of your c-Raf enzyme preparation is consistent between batches. |
| Compound Dilution Inaccuracy | Perform serial dilutions carefully and use freshly prepared dilutions for each experiment. |
Issue: Unexpected Activation of the MAPK Pathway (Increased p-MEK/p-ERK)
| Potential Cause | Troubleshooting Step |
| Paradoxical Activation | This may be the expected outcome in your cell line.[6] Confirm this by performing a dose-response experiment and observing the effect on p-MEK and p-ERK levels via Western blot. |
| Feedback Loop Mechanism | The observed activation suggests the presence of a feedback loop that counteracts the initial inhibition.[1][6] This is a known phenomenon with this compound. |
| Cellular Context | The cellular background, including the mutational status of Ras, can influence the paradoxical activation. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| c-Raf IC50 | 70 nM | In vitro, human c-Raf | [1][2][3] |
| 10 nM | 0.025 mM ATP | [2] | |
| 900 nM | 2.5 mM ATP | [2] | |
| B-Raf Selectivity | ~10-fold less potent against B-Raf | In vitro | [1] |
| SAPK2a/p38α IC50 | 2 µM | In vitro | [1] |
| SAPK2b/p38β IC50 | 2 µM | In vitro | [1] |
| Solubility in DMSO | 78 mg/mL (200.28 mM) | [1] | |
| 200 mg/mL | [3] |
Experimental Protocols
Protocol 1: In Vitro c-Raf Kinase Assay
This protocol is adapted from methodologies described for assessing c-Raf inhibition.
1. Reagents:
- Active human c-Raf enzyme
- MEK1 (kinase dead) as substrate
- This compound (dissolved in 100% DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
- [γ-32P]ATP
- ATP solution (concentration to be standardized, e.g., 0.1 mM)
2. Procedure:
- Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- In a microplate, add the c-Raf enzyme and the substrate (MEK1).
- Add the diluted this compound or DMSO vehicle control to the wells.
- Pre-incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding [γ-32P]ATP.
- Incubate for 20-30 minutes at 30°C.
- Stop the reaction (e.g., by adding 3% phosphoric acid).
- Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT-based)
This protocol is based on descriptions of cell growth assays with this compound.[2][5][7]
1. Reagents:
- Cell line of interest (e.g., H727, BON, HepG2)
- Complete cell culture medium
- This compound (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
2. Procedure:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO vehicle control.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate for the desired period (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilize the formazan crystals by adding the solubilization buffer and incubating until the crystals are dissolved.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the DMSO-treated control cells.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with ZM 336372 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM 336372. Here, you will find guidance on handling its insolubility in aqueous buffers and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Raf kinase in in vitro assays, with an IC50 of 70 nM.[1][2] It functions as an ATP-competitive inhibitor.[2][3] However, in whole-cell systems, it paradoxically leads to a significant activation of the c-Raf signaling pathway, resulting in the phosphorylation of downstream targets such as MEK1/2 and ERK1/2.[3][4][5][6] This dual nature is a critical consideration for experimental design and data interpretation.
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: this compound is practically insoluble in water and aqueous buffers.[1][7] Precipitation occurs when the concentration of the compound, including the organic solvent used for the stock solution, exceeds its solubility limit in the final aqueous solution. To prevent this, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute it to the final working concentration in your culture medium. Ensure the final concentration of the organic solvent is low and non-toxic to your cells.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][7][8][9] It is highly soluble in DMSO, with some sources indicating solubility up to 200 mg/mL.[2][8] It is also soluble in ethanol, though to a lesser extent.[1][10]
Q4: How should I store my this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][7] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][11] Stock solutions are generally stable for at least one to three months at -20°C.[2][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer or cell culture medium. | - this compound is insoluble in aqueous solutions.- The concentration of the organic solvent from the stock solution is too high in the final dilution. | - Prepare a high-concentration stock solution in 100% DMSO.- Serially dilute the stock solution in your aqueous buffer or medium to the final working concentration.- Ensure the final DMSO concentration is typically below 0.5% to maintain solubility and minimize solvent toxicity to cells. For some cell lines, a final DMSO concentration up to 2% has been used.[4] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound due to improper storage.- Paradoxical activation of the Raf pathway was not accounted for in the experimental design. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[1]- Be aware that this compound acts as a Raf activator in whole cells, not an inhibitor. Design experiments to measure the phosphorylation of downstream targets like MEK and ERK to confirm pathway activation.[1][4] |
| Low cell viability after treatment. | - Cytotoxicity from the compound at high concentrations.- Cytotoxicity from the organic solvent (e.g., DMSO). | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.- Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) to assess the effect of the solvent on cell viability. |
Quantitative Data Summary
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 50 mg/mL (up to 200 mg/mL reported) | [2][7][8] |
| Ethanol | ~2-15 mg/mL | [1][2] |
| Water | Insoluble | [1][7] |
In Vitro Inhibitory Concentrations (IC50)
| Target | IC50 | Reference(s) |
| c-Raf | 70 nM | [1][2] |
| B-Raf | ~700 nM (10-fold less potent than for c-Raf) | [1] |
| SAPK2a/p38α | 2 µM | [1] |
| SAPK2b/p38β2 | 2 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound powder (Molecular Weight: 389.45 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (for a final concentration of 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Mix thoroughly by gentle pipetting or inversion before adding to your cells.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (1 µL in this example) to an equivalent volume of cell culture medium.
-
Protocol 2: Western Blot Analysis of Raf Pathway Activation
-
Cell Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and the vehicle control) for the specified duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Raf, MEK, and ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Paradoxical activation of the c-Raf pathway by this compound in whole cells.
Caption: Troubleshooting workflow for common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound [sigmaaldrich.com]
- 9. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to c-Raf Inhibitors: ZM 336372 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Raf inhibitor ZM 336372 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies in the field of oncology and signal transduction.
Introduction to c-Raf Inhibition
The Raf kinases, including A-Raf, B-Raf, and c-Raf (also known as Raf-1), are critical components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the MAPK pathway, often through mutations in RAS or RAF genes, is a hallmark of many human cancers. As a key downstream effector of RAS, c-Raf represents a strategic target for therapeutic intervention.[3]
This compound is a potent and selective inhibitor of c-Raf.[4][5][6][7] This guide will compare its biochemical and cellular activity with other well-characterized Raf inhibitors, such as the multi-kinase inhibitor Sorafenib and the B-Raf selective inhibitor Vemurafenib (PLX4032).
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. High selectivity is crucial for minimizing off-target effects.
| Inhibitor | c-Raf (Raf-1) IC50 (nM) | B-Raf IC50 (nM) | B-Raf (V600E) IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 70[3][4][5][6][7] | ~700 (10-fold less potent than for c-Raf)[5][6][7] | Not widely reported | SAPK2α/p38α (2000), SAPK2b/p38β (2000)[4][5] |
| Sorafenib | 6[1][2][8][9][10] | 22[1][8][10] | 38[1][10] | VEGFR-2 (90), VEGFR-3 (20), PDGFRβ (57), c-KIT (68), FLT3 (58)[1][2][10] |
| Vemurafenib (PLX4032) | 48[8] | 100 | 31[8] | SRMS (18), ACK1 (19), KHS1 (51), FGR (63) |
| Dabrafenib | 5[8] | Not widely reported | 0.6[8] | - |
| Regorafenib | 2.5[8] | Not widely reported | Not widely reported | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5)[8] |
| AZ 628 | 29[8] | 105[8] | 34[8] | - |
| GW 5074 | 9[8] | Not widely reported | Not widely reported | No effect on JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2 or c-Fms[8] |
Table 1: Comparative IC50 values of various Raf inhibitors. Data is compiled from multiple sources and provides a snapshot of the inhibitors' potency and selectivity.
Signaling Pathways and Mechanism of Action
The canonical RAS-RAF-MEK-ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of RAS. Activated, GTP-bound RAS recruits RAF kinases to the plasma membrane, where they are activated through a complex process of dimerization and phosphorylation. Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression, ultimately driving cellular processes like proliferation and survival.
The Paradoxical Activation Phenomenon
A peculiar characteristic of some ATP-competitive Raf inhibitors, including this compound, is the "paradoxical activation" of the MAPK pathway in certain cellular contexts.[11][12][13][14][15] While this compound inhibits purified c-Raf in vitro, in whole cells it can lead to a greater than 100-fold activation of c-Raf.[4][5][12][13][15] This phenomenon is thought to occur through a feedback loop where the inhibition of Raf kinase activity is counteracted by a reactivation mechanism.[12][13][14][15] This paradoxical activation does not necessarily lead to the activation of downstream effectors like MKK1 or ERK2.[12][13][15] The exact molecular mechanism is complex and can involve inhibitor-induced conformational changes in the Raf protein, leading to dimerization and transactivation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of a c-Raf inhibitor.
Objective: To measure the IC50 value of a test compound against recombinant c-Raf kinase.
Materials:
-
Recombinant active c-Raf enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., for luminescence, fluorescence, or radioactivity)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase reaction buffer. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the following in order:
-
Test compound dilution
-
Recombinant c-Raf enzyme
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the kinase substrate and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a c-Raf inhibitor on cancer cell proliferation.[8][10][16][17][18]
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., with a known RAS or RAF mutation)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][10][16][17][18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool as a potent and selective c-Raf inhibitor. Its unique property of inducing paradoxical activation of c-Raf in cellular contexts provides a means to investigate the complex feedback mechanisms within the MAPK signaling pathway. When compared to multi-kinase inhibitors like Sorafenib, this compound offers greater selectivity for c-Raf, which can be advantageous for dissecting the specific roles of this kinase. In contrast, B-Raf selective inhibitors like Vemurafenib are more potent against the V600E mutant B-Raf, a common oncogenic driver. The choice of inhibitor will ultimately depend on the specific research question and the genetic background of the experimental system. This guide provides the foundational data and protocols to aid in making an informed decision.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [sigmaaldrich.com]
- 7. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. protocols.io [protocols.io]
- 14. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. merckmillipore.com [merckmillipore.com]
A Comparative Guide: ZM 336372 versus PLX4720 in B-Raf Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent B-Raf inhibitors, ZM 336372 and PLX4720, with a focus on their activity in B-Raf mutant cancer cells. While both compounds target the Raf kinase family, they represent different generations of inhibitors with distinct selectivity profiles and cellular consequences. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key concepts for enhanced understanding.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, revolutionized the therapeutic landscape for melanoma and other cancers. This led to the development of targeted inhibitors aimed at the constitutively active B-Raf kinase. This compound emerged as an early Raf inhibitor, pivotal in understanding the complexities of Raf signaling. In contrast, PLX4720 is a potent and highly selective inhibitor of the B-RafV600E oncoprotein, representing a more recent and targeted therapeutic strategy. This guide will dissect the key differences and similarities between these two molecules.
Mechanism of Action and the Phenomenon of Paradoxical Activation
Both this compound and PLX4720 are ATP-competitive inhibitors of Raf kinases. However, their selectivity and downstream effects differ significantly, largely due to the phenomenon of "paradoxical activation" of the MAPK pathway.
This compound was one of the first compounds in which paradoxical activation was described.[1] While it inhibits Raf kinase activity in a cell-free setting, in cellular contexts with wild-type B-Raf and active Ras, it can lead to the transactivation of Raf dimers, resulting in an overall increase in MAPK pathway signaling.[1] This occurs because the binding of the inhibitor to one protomer of a Raf dimer can allosterically activate the other, leading to MEK and ERK phosphorylation.
PLX4720 , on the other hand, was specifically designed to target the active conformation of the B-RafV600E mutant.[2] In cells harboring this mutation, PLX4720 potently inhibits the monomeric B-RafV600E kinase, leading to the suppression of the MAPK pathway and induction of apoptosis.[2] However, in cells with wild-type B-Raf and upstream activation (e.g., Ras mutations), PLX4720 can also induce paradoxical MAPK activation through the formation and transactivation of Raf dimers.[3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and PLX4720. It is important to note that direct comparative studies in the same B-Raf mutant cell lines are limited, particularly for this compound, which was developed prior to the widespread focus on B-RafV600E.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 | Citation(s) |
| This compound | c-Raf | 70 nM | [4] |
| B-Raf | ~700 nM (ten-fold less potent than for c-Raf) | [4] | |
| B-RafV600E | Not explicitly reported | - | |
| PLX4720 | B-RafV600E | 13 nM | [1][5][6] |
| Wild-Type B-Raf | 160 nM | [6] | |
| c-Raf | >100-fold less potent than for B-RafV600E | [5] |
Table 2: Cellular Activity in B-RafV600E Mutant Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Value | Citation(s) |
| This compound | B-RafV600E Melanoma | Cell Proliferation | GI50 | Not available | - |
| B-RafV600E Melanoma | Apoptosis | % Apoptotic Cells | Not available | - | |
| PLX4720 | A375 (Melanoma) | Cell Proliferation | GI50 | 0.50 µM | [5] |
| COLO205 (Colorectal) | Cell Proliferation | GI50 | 0.31 µM | [5] | |
| WM266.4 (Melanoma) | Cell Proliferation | GI50 | 1.5 µM | [5] | |
| 1205Lu (Melanoma) | Apoptosis | % Apoptotic Cells | Significant induction at 1 µM | [5] | |
| Mel-RMu (Melanoma) | Apoptosis | % Apoptotic Cells | >65% at 10 µM after 72h | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on Raf kinase activity.
-
Reagents and Materials:
-
Recombinant human B-Raf (wild-type or V600E mutant) or c-Raf enzyme.
-
Kinase-dead MEK1 (K97R) as a substrate.
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Test compounds (this compound, PLX4720) dissolved in DMSO.
-
96-well assay plates.
-
Phosphocellulose paper or luminescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction (e.g., by adding EDTA). f. For radiolabeled assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter. g. For luminescence-based assay (e.g., Kinase-Glo™): Add the detection reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity. h. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-ERK
This method is used to assess the inhibition of the MAPK pathway in cells by measuring the phosphorylation status of ERK.
-
Cell Culture and Treatment: a. Seed B-Raf mutant cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or PLX4720 for a specified duration (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 4°C to pellet cellular debris and collect the supernatant. e. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. e. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment: a. Seed B-Raf mutant cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a range of concentrations of this compound or PLX4720. Include a vehicle control (DMSO).
-
MTT Incubation: a. After the desired incubation period (e.g., 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[8][9] b. Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8][9]
-
Solubilization and Absorbance Reading: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9] b. Gently shake the plate to ensure complete solubilization. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader. d. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (the concentration that inhibits cell growth by 50%).
Visualizations
MAPK Signaling Pathway and Inhibitor Action
Caption: MAPK signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing this compound and PLX4720.
Conclusion
This compound and PLX4720 represent two distinct eras in the development of Raf inhibitors. This compound, while a potent c-Raf inhibitor, exhibits lower selectivity for B-Raf and is a classic example of a compound that induces paradoxical MAPK pathway activation. Its utility in treating B-Raf mutant cancers is limited due to this phenomenon and its comparatively lower potency against B-Raf.
In contrast, PLX4720 is a highly potent and selective inhibitor of the B-RafV600E oncoprotein. In B-RafV600E-driven cancers, it effectively suppresses the MAPK pathway, leading to cell cycle arrest and apoptosis.[2] While it can also cause paradoxical activation in wild-type B-Raf cells, its high therapeutic index in the context of the B-RafV600E mutation has made it and its clinical analogues (e.g., vemurafenib) cornerstones of targeted therapy for melanoma.
For researchers studying B-Raf mutant cancers, PLX4720 serves as a specific and potent tool to probe the consequences of inhibiting the B-RafV600E oncoprotein. This compound remains a valuable tool for studying the broader biology of Raf kinases and the mechanisms of paradoxical activation, but it is not a suitable candidate for the targeted inhibition of B-RafV600E in a therapeutic context. The choice between these two inhibitors will ultimately depend on the specific research question being addressed.
References
- 1. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance [mdpi.com]
A Comparative Guide to ZM 336372 and MEK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer agent ZM 336372 and the class of drugs known as MEK inhibitors. While direct head-to-head studies are not available in the current body of scientific literature, this document synthesizes existing data to offer a comprehensive overview of their respective mechanisms of action, effects on cancer cells, and the experimental protocols used for their evaluation.
Introduction: Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer.[2][3] Both this compound and MEK inhibitors target this pathway, but at different key nodes, leading to distinct biological outcomes.
This compound is a small molecule that was initially identified as a potent and selective inhibitor of the c-Raf kinase.[4] However, subsequent research has revealed a paradoxical mechanism where it can also lead to the activation of the Raf-1/MEK/ERK cascade in certain cellular contexts.[5][6] This dual activity has been shown to induce growth inhibition and apoptosis in various cancer cell lines.[4][7]
MEK inhibitors are a class of targeted therapeutic agents that allosterically inhibit the MEK1 and MEK2 enzymes.[8][9] As the only known activators of ERK1/2, MEK enzymes are a crucial bottleneck in the MAPK pathway.[1] By blocking MEK activity, these inhibitors effectively prevent the phosphorylation and activation of ERK, thereby halting downstream signaling that promotes cancer cell proliferation and survival.[8] Several MEK inhibitors, such as Trametinib, Cobimetinib, and Selumetinib, have received FDA approval for the treatment of specific cancers, particularly those with BRAF mutations.[9]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and MEK inhibitors lies in their primary molecular targets within the MAPK/ERK pathway.
This compound: A Dual-Faced Modulator of Raf
This compound exhibits a complex mechanism of action. While it acts as a potent in-vitro inhibitor of c-Raf with an IC50 of 70 nM, in cellular systems it can paradoxically cause a more than 100-fold activation of c-Raf.[4][5] This activation of the Raf/MEK/ERK cascade, contrary to what one might expect from an inhibitor, leads to anti-proliferative effects in several cancer cell types.[6][10] The proposed mechanism for this growth inhibition involves the induction of cell cycle inhibitors such as p21 and p18.[5][11] Additionally, this compound has been shown to induce apoptosis in pancreatic cancer cells through the inhibition of glycogen synthase kinase-3β (GSK-3β).[7]
MEK Inhibitors: Direct Blockade of a Central Kinase
MEK inhibitors function as highly specific, non-ATP-competitive allosteric inhibitors of MEK1 and MEK2.[8][9] They bind to a unique pocket on the MEK enzyme, locking it in an inactive conformation and preventing its phosphorylation by Raf kinases.[8] This direct inhibition of MEK prevents the subsequent phosphorylation and activation of ERK1/2, effectively shutting down the downstream signaling cascade that drives cell proliferation.[8]
Performance Data in Cancer Cell Lines
Due to the absence of direct comparative studies, the following tables summarize the available data on the anti-proliferative activity of this compound and various MEK inhibitors in different cancer cell lines. It is crucial to note that these values were not obtained under identical experimental conditions and therefore should not be directly compared.
This compound: Anti-proliferative Effects
| Cell Line | Cancer Type | Parameter | Value | Reference |
| - | - | c-Raf IC50 | 70 nM | [4] |
| HepG2 | Hepatocellular Carcinoma | Growth Inhibition | Dose-dependent | [10] |
| HT-29 | Colon Cancer | Growth Inhibition | Dose-dependent | [8] |
| Panc-1 | Pancreatic Cancer | Growth Inhibition | Observed at 50 µM and 100 µM | [4][8] |
| MiaPaCa-2 | Pancreatic Cancer | Growth Inhibition | Observed at 50 µM and 100 µM | [4][8] |
| H727 | Carcinoid Tumor | Growth Inhibition | Observed at 100 µM | [5] |
| BON | Carcinoid Tumor | Growth Inhibition | Observed at 100 µM | [5] |
MEK Inhibitors: IC50 Values for Cell Viability/Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Trametinib | BON1 | Neuroendocrine Tumor | 0.44 nM | [12] |
| Trametinib | QGP-1 | Neuroendocrine Tumor | 6.359 nM | [12] |
| Trametinib | NCI-H727 | Neuroendocrine Tumor | 84.12 nM | [12] |
| Trametinib | BxPC3 | Pancreatic Cancer | Synergistic with Akt inhibitor | [13] |
| Trametinib | Panc1 | Pancreatic Cancer | Synergistic with Akt inhibitor | [13] |
| Trametinib | MiaPaCa2 | Pancreatic Cancer | Effective as single agent | [13] |
| Selumetinib | HCT116 (KRAS mutant) | Colorectal Cancer | G1 arrest observed | [14] |
| Cobimetinib | WM9 (BRAF mutant) | Melanoma | IC50 > 1000x higher in resistant cells | |
| Cobimetinib | Hs294T (BRAF mutant) | Melanoma | IC50 > 1000x higher in resistant cells |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the efficacy of this compound and MEK inhibitors.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a specific MEK inhibitor, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and is crucial for determining how these compounds affect the phosphorylation status of key proteins in the MAPK/ERK pathway.
Protocol:
-
Cell Lysis: After treatment with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, p21, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
References
- 1. Combined BET and MEK Inhibition synergistically suppresses melanoma by targeting YAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Melanoma Patients Respond to Combo of BRAF and MEK Inhibitors | MDedge [mdedge.com]
- 4. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
Validating ZM 336372 Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive overview of methods to validate the cellular target engagement of ZM 336372, a well-characterized modulator of the Raf signaling pathway. It compares different experimental approaches, offers detailed protocols for key assays, and contrasts this compound with alternative inhibitors, providing researchers with the necessary information to design and interpret their experiments accurately.
Introduction to this compound and the Raf Signaling Pathway
This compound is known as a potent inhibitor of the c-Raf (also known as RAF1) serine/threonine kinase in biochemical assays, with a reported IC50 of approximately 70 nM.[1][2] It functions as an ATP-competitive inhibitor.[2] However, its effect in cellular contexts is more complex. In many cell lines, this compound paradoxically activates the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, leading to increased phosphorylation of MEK and ERK.[3][4][5] This phenomenon is attributed to a feedback loop where direct inhibition of Raf is counterbalanced by a strong reactivation mechanism within the cell.[4]
The Raf kinases (ARAF, B-RAF, and C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, which regulates fundamental cellular processes like proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway, often through mutations in RAS or BRAF, is a common driver in many human cancers.[6][7] Validating that a compound like this compound engages its intended target, c-Raf, is the critical first step in interpreting its cellular effects.
Part 1: Methods for Validating Target Engagement
Validating target engagement can be approached through direct and indirect methods. Direct methods measure the physical interaction between the compound and its target protein, while indirect methods measure the functional consequences of this interaction, such as changes in downstream signaling or cellular phenotypes.
Indirect Validation: Downstream Pathway Modulation
The most common method for demonstrating this compound's effect on Raf is to measure the phosphorylation status of its downstream substrates, MEK and ERK.
-
Western Blotting: This is the gold standard for this application. By treating cells with this compound and probing cell lysates with antibodies specific to phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), one can quantify changes in pathway activity. Studies consistently show that this compound treatment leads to an increase in both p-MEK and p-ERK levels in various cell lines.[3][5][9]
-
Immunoassays: High-throughput methods like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) can also be used to quantify p-MEK and p-ERK levels in a more scalable format than traditional Western blotting.[6]
Direct Validation: Measuring Compound-Target Binding
While less commonly reported for this compound specifically, modern techniques allow for the direct measurement of drug binding to its target in a cellular environment. These methods are crucial for confirming physical interaction and ruling out off-target effects.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in live cells.[6] It involves expressing the target protein (c-Raf) as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the same site as the inhibitor. Compound binding displaces the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET). This platform is highly effective for quantifying the engagement of various RAF inhibitors.[6][7]
-
Chemoproteomics (Kinobeads): This approach uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome from a lysate.[10] By pre-treating live cells with a test compound (like this compound), proteins engaged by the compound will not bind to the beads. Quantitative mass spectrometry is then used to identify which kinases were "competed off," providing a profile of the compound's targets.[11][12]
Functional Validation: Cellular Phenotypic Assays
Assessing the ultimate biological outcome of target engagement provides functional validation. Despite activating the MAPK pathway, this compound has been shown to inhibit proliferation and induce cell cycle arrest in several cancer cell lines, including neuroendocrine, hepatocellular, and pancreatic cancer cells.[1][3][5][13]
-
Proliferation/Viability Assays: Standard assays like MTT, CellTiter-Glo®, or direct cell counting can be used to measure the effect of this compound on cell growth over time.[2][3]
-
Cell Cycle Analysis: Flow cytometry can be used to assess the distribution of cells in different phases of the cell cycle. This compound treatment has been shown to induce cell cycle inhibitors like p21 and p18.[1][5][9]
-
Apoptosis Assays: Measuring markers of programmed cell death, such as caspase-3/7 activation, can determine if the compound induces apoptosis.[6]
Part 2: Comparison with Alternative Raf Pathway Inhibitors
The complexity of Raf signaling and inhibitor action has led to the development of several classes of inhibitors. Understanding these alternatives provides context for this compound's unique behavior.
| Inhibitor Class | Example(s) | Mechanism of Action | Cellular Effect on MAPK Pathway | Key Application |
| Type I (Paradoxical Activator) | This compound , Vemurafenib, Dabrafenib | Binds to the active (DFG-in) conformation of Raf. Can promote Raf dimerization. | Paradoxical Activation in RAS-mutant or wild-type cells. Inhibition in BRAF V600E mutant cells. | Research tool (this compound); Therapy for BRAF V600E melanoma (Vemurafenib).[14][15] |
| Type II (Paradox Breaker) | Sorafenib, Belvarafenib, LXH254 | Binds to the inactive (DFG-out) conformation, preventing activation. | Generally inhibits the pathway without causing paradoxical activation.[6][16][17] | Therapy for various cancers, including those with RAS mutations. |
| Pan-RAF Inhibitors | LY3009120, Belvarafenib, LXH254 | Inhibit all three Raf isoforms (A, B, C), often designed to avoid paradoxical activation. | Broad inhibition of Raf signaling across different genetic contexts.[6][7] | Overcoming resistance to first-generation inhibitors. |
| MEK Inhibitors | U0126, Cobimetinib, Trametinib | Allosterically inhibit MEK1/2, the direct downstream target of Raf. | Blocks the pathway downstream of Raf, bypassing Raf-level complexities like paradoxical activation.[14][16][18] | Used in combination with BRAF inhibitors to prevent resistance. |
Part 3: Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-MEK
This protocol details the steps to indirectly measure this compound target engagement by analyzing downstream signaling.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, Panc-1) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).[3] Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-p44/42 MAPK (Erk1/2)
-
Phospho-MEK1/2
-
Total Erk1/2
-
Total MEK1/2
-
Loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an ECL (chemiluminescence) substrate and visualize bands using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels and then to the loading control.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol assesses the functional outcome of this compound treatment.[2]
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours). Studies have shown growth suppression as early as day 4.[2]
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract background absorbance from a blank well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Validating the target engagement of this compound requires a multi-faceted approach. While traditional Western blotting for downstream p-MEK and p-ERK provides strong indirect evidence of target modulation—characteristically showing paradoxical activation—it should be complemented with functional assays like cell proliferation to understand the ultimate biological consequence. For unequivocal confirmation of direct binding, modern methods such as NanoBRET offer a powerful, live-cell platform. By comparing the unique profile of this compound with other classes of Raf inhibitors, researchers can better position their findings within the broader context of MAPK pathway therapeutics and cell signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. What are CRAF inhibitors and how do they work? [synapse.patsnap.com]
- 9. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: siRNA Knockdown of c-Raf versus ZM 336372 Treatment
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine-protein kinase c-Raf, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a key therapeutic target in many cancers. Dysregulation of the Ras/Raf/MEK/ERK pathway is implicated in approximately 30% of all human tumors, making specific and effective inhibition of its components a primary goal for cancer therapy.[1] This guide provides an objective comparison of two distinct methods for targeting c-Raf: small interfering RNA (siRNA) knockdown and inhibition by the small molecule ZM 336372.
Mechanism of Action
siRNA Knockdown: A Post-Transcriptional Silencing Approach
siRNA-mediated knockdown of c-Raf operates through the RNA interference (RNAi) pathway. Exogenously introduced double-stranded siRNA molecules are processed by the cellular machinery, leading to the degradation of the complementary c-Raf messenger RNA (mRNA). This post-transcriptional gene silencing prevents the translation of the c-Raf protein, resulting in a transient but potent reduction of its cellular levels. The specificity of this process is determined by the sequence homology between the siRNA and the target mRNA.
This compound: An ATP-Competitive Kinase Inhibitor
This compound is a potent and selective, cell-permeable small molecule inhibitor of c-Raf.[2] It functions by competing with ATP for the binding site within the kinase domain of the c-Raf protein.[3] This direct inhibition of c-Raf's enzymatic activity prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both c-Raf siRNA knockdown and this compound treatment, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.
| Parameter | siRNA Knockdown of c-Raf | This compound Treatment | Reference |
| Primary Target | c-Raf mRNA | c-Raf protein kinase domain | N/A |
| Typical Efficacy | >80% knockdown of protein expression | IC50 = 70 nM | [2][3] |
| Onset of Action | 24-72 hours (protein level) | Rapid (minutes to hours) | N/A |
| Duration of Effect | Transient (days) | Dependent on compound half-life and clearance | N/A |
| Specificity and Off-Target Effects | siRNA Knockdown of c-Raf | This compound Treatment | Reference |
| Primary On-Target | c-Raf | c-Raf | N/A |
| Known Off-Targets | Potential for off-target mRNA degradation due to seed region complementarity. Can be mitigated by using siRNA pools and lower concentrations. | SAPK2a/p38α (IC50 = 2 µM), SAPK2b/p38β (IC50 = 2 µM) | [4][5][6][7] |
| Selectivity | High sequence specificity | 10-fold more selective for c-Raf over B-Raf | [4] |
Experimental Protocols
siRNA Transfection for c-Raf Knockdown (General Protocol)
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute c-Raf specific siRNA (or a pool of siRNAs) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis of c-Raf protein levels and downstream signaling.
This compound Treatment (General Protocol)
-
Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) before analysis of c-Raf activity and downstream signaling.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified Ras/Raf/MEK/ERK signaling pathway.
Figure 2: Experimental workflows for the two methods.
Discussion and Comparison
Specificity and Off-Target Effects
-
siRNA: The primary concern with siRNA is off-target effects, where the siRNA silences unintended genes due to partial sequence complementarity, particularly in the "seed region".[8] These effects can be mitigated by careful bioinformatic design, the use of lower siRNA concentrations, and pooling multiple siRNAs targeting the same gene.[6][7] The use of siRNA pools has been shown to increase the likelihood of observing a loss-of-function phenotype while reducing off-target signatures.[9][10]
-
This compound: this compound exhibits good selectivity for c-Raf over B-Raf.[4] However, at higher concentrations (micromolar range), it can inhibit other kinases, most notably SAPK2/p38α and SAPK2/p38β.[4][5] This off-target activity should be considered when interpreting experimental results, especially at higher doses.
Paradoxical Pathway Activation with this compound
A significant and counterintuitive phenomenon observed with this compound is the "paradoxical activation" of the MAPK pathway in certain cellular contexts.[11] While it inhibits c-Raf kinase activity directly, treatment with this compound can lead to a hyper-phosphorylation and apparent activation of c-Raf and MEK/ERK in some cell lines.[4][12][13] This is thought to occur through a feedback mechanism where the inhibition of c-Raf disrupts a negative feedback loop, leading to an upstream reactivation signal.[11][14] This paradoxical activation can complicate the interpretation of results and may limit the therapeutic utility of the compound in certain genetic backgrounds, such as in cells with activating Ras mutations. In contrast, siRNA-mediated knockdown of c-Raf removes the protein entirely, thus preventing such paradoxical activation.
Efficacy and Duration of Action
-
siRNA: Knockdown of c-Raf via siRNA can be highly efficient, often achieving over 80% reduction in protein levels.[15] However, the effect is transient, typically lasting for several days, and the onset of protein reduction is delayed (24-72 hours) as it relies on the degradation of existing protein.
-
This compound: As a direct enzymatic inhibitor, this compound acts rapidly, with effects on downstream signaling observable within minutes to hours. The duration of its effect is dependent on the compound's stability and cellular clearance rates.
Conclusion
The choice between siRNA knockdown and this compound treatment for inhibiting c-Raf function depends on the specific experimental goals.
siRNA knockdown is a powerful tool for studying the consequences of a profound and specific loss of the c-Raf protein. It is particularly advantageous when a complete removal of the protein, including its scaffolding functions, is desired, and to avoid the confounding factor of paradoxical pathway activation.
This compound offers a rapid and reversible means of inhibiting the kinase activity of c-Raf. Its utility is greatest in studies focused on the immediate downstream consequences of c-Raf catalytic inhibition. However, researchers must be cognizant of its potential off-target effects at higher concentrations and the phenomenon of paradoxical MAPK pathway activation, which should be carefully assessed in the chosen experimental system.
For a comprehensive understanding of c-Raf's role in cellular processes, a combinatorial approach, utilizing both siRNA-mediated knockdown and small molecule inhibition, can provide complementary and corroborating evidence.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. msesupplies.com [msesupplies.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. siPools: highly complex but accurately defined siRNA pools eliminate off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A direct phenotypic comparison of siRNA pools and multiple individual duplexes in a functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Direct Phenotypic Comparison of siRNA Pools and Multiple Individual Duplexes in a Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 12. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. SHANK3 depletion leads to ERK signalling overdose and cell death in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
ZM 336372: A Comparative Guide to Kinase Cross-Reactivity
For researchers in oncology, signal transduction, and drug discovery, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a detailed comparison of the kinase inhibitor ZM 336372, focusing on its cross-reactivity profile against a panel of kinases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and interpretation.
Overview of this compound
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of the serine/threonine-protein kinase c-Raf (also known as Raf-1).[1][2] It plays a significant role in the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4][5][6][7] While it is highly selective for c-Raf, understanding its off-target effects is crucial for accurately interpreting experimental results.
Quantitative Kinase Inhibition Profile
The selectivity of this compound has been assessed against a wide range of kinases. The following tables summarize its inhibitory activity, providing a quantitative comparison of its potency against its primary target and other kinases.
Table 1: IC50 Values for this compound Against Key Kinases
| Kinase Target | IC50 Value | Selectivity vs. c-Raf |
| c-Raf | 70 nM | - |
| B-Raf | ~700 nM | 10-fold less sensitive |
| SAPK2a/p38α | 2 µM | ~28-fold less sensitive |
| SAPK2b/p38β | 2 µM | ~28-fold less sensitive |
Data compiled from multiple sources. The IC50 for c-Raf was determined in a standard assay containing 0.1 mM ATP.[1][2][3]
Table 2: Kinase Activity in the Presence of this compound
This table presents data from a broad kinase screen, showing the percentage of remaining kinase activity at two different concentrations of this compound. This provides a wider view of its selectivity.
| Kinase | % Activity Remaining (1 µM) | % Activity Remaining (10 µM) |
| High Affinity Off-Targets | ||
| p38α MAPK | 28% | 7% |
| Lck | 28% | 10% |
| p38β MAPK | 53% | 14% |
| Moderate to Low Affinity Off-Targets | ||
| PIM2 | 74% | 92% |
| NEK2a | 76% | 85% |
| MKK1 | 77% | 105% |
| PKD1 | 81% | 104% |
| IKKβ | 82% | 90% |
| CHK2 | 83% | 80% |
| JNK3 | 83% | 85% |
| CHK1 | 84% | 89% |
| MNK1 | 84% | 85% |
| No Significant Inhibition | ||
| PKA | 87% | 92% |
| AMPK | 89% | 82% |
| GSK3β | 85% | 107% |
| S6K1 | 86% | 110% |
| MST2 | 86% | 84% |
| Aurora B | 87% | 94% |
| PRK2 | 87% | 91% |
| MAPKAP-K2 | 89% | 89% |
| EF2K | 89% | 105% |
| CK1δ | 90% | 90% |
| SGK1 | 90% | 91% |
| PRAK | 91% | 61% |
| SmMLCK | 91% | 84% |
| MAPKAP-K3 | 91% | 105% |
| JNK1 | 92% | 85% |
| p38δ MAPK | 92% | 94% |
| ERK2 | 92% | 93% |
| SRPK1 | 94% | 86% |
| Src | 95% | 84% |
| CSK | 95% | 67% |
| MNK2 | 95% | 101% |
| PKCα | 95% | 88% |
| NEK7 | 95% | 97% |
| PDK1 | 95% | 84% |
| CDK2-Cyclin A | 96% | 101% |
| PHK | 96% | 120% |
| MSK1 | 96% | 95% |
| DYRK1A | 97% | 75% |
| PLK1 | 97% | 95% |
| CAMK1 | 99% | 77% |
| ERK8 | 100% | 87% |
| CK2 | 100% | 92% |
| MARK3 | 100% | 121% |
| PKBβ | 100% | 62% |
| RSK1 | 102% | 70% |
| PKBα | 105% | 104% |
| NEK6 | 105% | 90% |
| RSK2 | 106% | 69% |
Data sourced from the International Centre for Kinase Profiling.[8]
Signaling Pathway Context
This compound primarily targets the Raf-MEK-ERK cascade. However, its cross-reactivity with p38 MAPKs and Lck indicates potential effects on parallel stress-activated and T-cell receptor signaling pathways, respectively.
Caption: MAPK and TCR signaling pathways showing this compound targets.
Experimental Protocols
The determination of kinase inhibition profiles, such as those presented above, is typically achieved through in vitro kinase assays. Below is a generalized workflow for such an experiment.
General Kinase Inhibition Assay Protocol
-
Kinase Reaction Setup : The assay is performed in a multi-well plate format. Each well contains the specific kinase being tested, a suitable substrate (e.g., a peptide or protein), and a buffer solution containing magnesium acetate.[9]
-
Inhibitor Addition : this compound, solubilized in a suitable solvent like DMSO, is added to the wells at varying concentrations. Control wells receive only the solvent.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP, such as [γ-33P]ATP, at a concentration near the Km for the specific kinase.[9]
-
Incubation : The reaction mixture is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[9]
-
Termination and Measurement : The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured. This is typically done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the remaining radioactivity using a scintillation counter.
-
Data Analysis : The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the solvent-only control. IC50 values are then determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of c-Raf.[1][2][3][5] Its primary off-targets are p38α, p38β, and Lck, though with significantly lower potency.[3][8][9] For the majority of other kinases screened, this compound shows minimal to no inhibitory activity at concentrations up to 10 µM. When using this compound in cellular studies, it is important to consider these off-target activities, especially at higher concentrations. Cross-verification of results with other c-Raf inhibitors or genetic approaches is recommended to ensure that the observed phenotype is a direct result of c-Raf inhibition.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ZM 336372: Evaluating its Inhibitory Effect on c-Raf
This guide provides a comprehensive analysis of ZM 336372, a potent inhibitor of the c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. We will objectively compare its performance with alternative inhibitors, supported by experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Introduction to this compound and c-Raf
c-Raf (also known as RAF-1) is a serine/threonine-specific protein kinase that functions as a central intermediary in the MAPK/ERK signaling cascade, which regulates fundamental cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in upstream activators like RAS or in RAF kinases themselves, is a common driver in many human cancers.[2][3] this compound was developed as a potent and selective small molecule inhibitor of c-Raf, making it a valuable tool for studying the pathway and a potential therapeutic agent.[1][4]
Mechanism of Action: Inhibition and a Paradox
In biochemical assays, this compound effectively inhibits c-Raf kinase activity. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream target, MEK.[5]
However, a crucial and widely reported characteristic of this compound is its paradoxical effect in cellular contexts. While it inhibits c-Raf in vitro, it can lead to a significant, over 100-fold activation of c-Raf when applied to whole cells.[4][6] This phenomenon is believed to occur through a feedback loop where direct inhibition of the kinase is counteracted by a strong reactivation signal.[6] Despite this c-Raf activation, the downstream signaling to MKK1 and ERK is not necessarily triggered.[4][6] This dual nature—an in vitro inhibitor and a cellular activator—is a critical consideration for interpreting experimental results.
Performance Data: Potency and Selectivity
This compound demonstrates high potency for c-Raf in enzymatic assays and shows selectivity over other kinases, including the closely related B-Raf.
| Inhibitor | Target | IC50 | Notes |
| This compound | c-Raf | 70 nM | Potent and selective.[4][7][8][9] |
| B-Raf | ~700 nM | Approximately 10-fold selectivity over B-Raf.[4][7] | |
| SAPK2a/p38α | 2 µM | Weakly inhibits.[4][9] | |
| SAPK2b/p38β | 2 µM | Weakly inhibits.[4][9] | |
| Other Kinases | >50 µM | No significant inhibition of PKA, PKC, AMPK, p42 MAPK, MKK1, JNK, and CDK1.[4] |
Comparison with Alternative Raf Inhibitors
The field of Raf inhibition has evolved significantly, partly to address the paradoxical activation observed with early inhibitors like this compound. Below is a comparison with other notable Raf inhibitors.
| Inhibitor | Type | c-Raf IC50 | B-Raf IC50 | B-Raf (V600E) IC50 | Key Characteristics |
| This compound | Type I | 70 nM | ~700 nM | N/A | Potent c-Raf inhibitor; known for causing paradoxical activation in cells.[4][10] |
| GW5074 | Type I | 9 nM | N/A | N/A | Potent and selective c-Raf inhibitor.[10] |
| Sorafenib | Multi-kinase | 6 nM | 22 nM | N/A | Multi-kinase inhibitor targeting Raf, VEGFR, PDGFR, and others.[10] |
| Regorafenib | Multi-kinase | 2.5 nM | N/A | N/A | Multi-target inhibitor of Raf-1, VEGFR1-3, PDGFR, and Kit.[10] |
| Dabrafenib | Type I | 5.0 nM | 3.2 nM | 0.8 nM | Potent inhibitor of mutant B-Raf (V600E).[3][10] |
| AZ628 | Pan-Raf | 29 nM | 105 nM | 34 nM | Pan-Raf inhibitor, also targets VEGFR2.[10] |
| PLX8394 | Type II ("Paradox Breaker") | 23 nM | 14 nM | 3.8 nM | Next-generation inhibitor designed to evade paradoxical MAPK activation.[10][11][12] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the signaling pathway and the experimental procedures used to evaluate its efficacy.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Caption: Workflow for an in vitro c-Raf kinase inhibition assay.
Experimental Protocols
In Vitro c-Raf Kinase Inhibition Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on c-Raf kinase activity.
-
Enzyme Preparation: Human c-Raf is activated in Sf9 insect cells through co-expression with activating kinases like v-Ras and Lck. The cells are then lysed to create a cell lysate containing active c-Raf.[4]
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the c-Raf lysate, a specific concentration of this compound (or DMSO as a vehicle control), the substrate (e.g., recombinant inactive MEK), and a defined concentration of ATP (e.g., 0.1 mM) to initiate the reaction.[5]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the amount of phosphorylated MEK is quantified. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or by separating proteins via SDS-PAGE and performing a Western blot.
-
Data Analysis: The signal from each concentration of this compound is normalized to the control. The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Cells (e.g., HepG2, H727, BON) are seeded in triplicate in 24- or 96-well plates and allowed to adhere overnight.[5][13]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[5][13]
-
Incubation: Cells are incubated for a defined period (e.g., 48 to 72 hours). For longer-term assays, the medium with fresh compound is replenished every 2-3 days.[4][13]
-
MTT Addition: At the end of the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][13][14]
-
Solubilization and Measurement: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a spectrophotometer, typically at a wavelength of 540-570 nm.[5]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of this compound on cell proliferation is calculated relative to the vehicle control.
Conclusion
This compound is a potent and selective in vitro inhibitor of c-Raf kinase, with an IC50 of 70 nM.[4][7] Its utility as a research tool is significant for probing the biochemical function of c-Raf. However, its paradoxical activation of c-Raf in cellular models presents a complex biological response that must be carefully considered when interpreting data.[6] While this paradoxical effect has limited its therapeutic development, the study of this compound has provided invaluable insights into the complex regulation of the Raf signaling pathway and has spurred the development of next-generation "paradox breaker" inhibitors that may offer improved safety and efficacy in clinical settings.[11][12]
References
- 1. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 7. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. tribioscience.com [tribioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Alternatives for Raf Inhibition Beyond ZM 336372
For researchers and drug development professionals investigating the intricacies of the Ras-Raf-MEK-ERK signaling pathway, the choice of a suitable Raf inhibitor is critical. ZM 336372 has historically been a valuable tool for studying c-Raf (Raf-1), but its paradoxical activation of the MAPK pathway in certain cellular contexts has necessitated the exploration of alternative small molecules.[1][2] This guide provides a comprehensive comparison of prominent alternative Raf inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
The Raf kinase family, comprising A-Raf, B-Raf, and c-Raf, are central components of the mitogen-activated protein kinase (MAPK) pathway that governs cell proliferation.[1] Dysregulation of this pathway, often through mutations in Ras or B-Raf, is a hallmark of many cancers, making Raf proteins a prime therapeutic target.[1][3] While this compound is a potent and selective inhibitor of c-Raf with an IC50 of 70 nM, its utility can be limited.[4][5] This guide will explore a range of alternatives, including pan-Raf inhibitors, B-Raf specific inhibitors, and next-generation compounds designed to overcome resistance mechanisms.
Comparative Analysis of Raf Inhibitors
The landscape of Raf inhibitors has expanded significantly, offering a variety of specificities and mechanisms of action. The following tables summarize the quantitative data for this compound and a selection of its alternatives, categorized by their primary mode of inhibition.
Table 1: Profile of this compound
| Compound | Target(s) | IC50 (nM) | Selectivity | Key Characteristics |
| This compound | c-Raf | 70 | 10-fold selective for c-Raf over B-Raf | Can paradoxically activate the MAPK pathway in some cell systems.[1][2] Weakly inhibits SAPK2a/p38α and SAPK2b/p38β (IC50 = 2 µM).[4] |
Table 2: Pan-Raf Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Characteristics |
| Sorafenib | Raf-1, B-Raf, VEGFR2/3, PDGFRβ, c-Kit, FLT3 | Raf-1: 6, B-Raf: 20, VEGFR2: 90, PDGFRβ: 57, c-Kit: 58 | Multi-kinase inhibitor with broad-spectrum activity.[6] |
| LY3009120 | A-Raf, B-Raf, c-Raf | A-Raf: 44, B-Raf: 31-47, c-Raf: 42 (in A375 cells) | Potent pan-Raf inhibitor.[7] |
| AZ628 | B-RafV600E, B-Raf, c-Raf | B-RafV600E: 34, B-Raf: 105, c-Raf: 29 | A pan-Raf inhibitor that can overcome resistance mediated by C-Raf.[7][8] |
| KIN-2787 (Exarafenib) | pan-Raf (Class I, II, and III BRAF mutants) | ARAF: 3.46, BRAF: 0.06, CRAF: not specified | Next-generation inhibitor active against a broad range of BRAF mutations.[9][10][11] |
| TAK-632 | pan-Raf | Not specified | Overcomes paradoxical RAF activation.[12] |
Table 3: B-Raf Selective Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Characteristics |
| Vemurafenib (PLX4032) | B-RafV600E, c-Raf-1 | B-RafV600E: 31, c-Raf-1: 48 | First-in-class, selective inhibitor for B-RafV600E mutant melanoma.[6][13] |
| Dabrafenib | B-RafV600E, c-Raf | B-RafV600E: 0.6, c-Raf: 5.0 | Potent and selective inhibitor of Raf kinases.[6] |
| Encorafenib | B-RafV600E | Not specified | Used in combination with MEK inhibitors for BRAF-mutant melanoma.[14] |
| PLX4720 | B-RafV600E | 13 | A potent and selective inhibitor of B-RafV600E with marked selectivity in biochemical and cellular assays.[15] |
Table 4: Other Notable Raf Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Characteristics |
| Naporafenib (LXH254) | B-Raf, c-Raf | B-Raf: 0.21, c-Raf: 0.072 | Potent, selective, type II B-Raf and c-Raf inhibitor.[6][7] |
| Avutometinib (RO5126766) | B-RafV600E, c-Raf, MEK, B-Raf | B-RafV600E: 8.2, c-Raf: 56, MEK: 160, B-Raf: 190 | Dual MEK/RAF inhibitor.[6] |
| GDC-0879 | B-Raf | 0.13 | Potent and selective B-Raf inhibitor.[6] |
| GW5074 | c-Raf | 9 | Potent and selective c-Raf inhibitor with no effect on several other kinases.[7] |
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of Raf inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified Raf kinase.
Objective: To determine the IC50 value of a test compound against a specific Raf isoform.
Materials:
-
Purified recombinant human Raf kinase (e.g., c-Raf, B-Raf, B-RafV600E)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., inactive MEK1)
-
ATP (at a concentration near the Km for the specific kinase)
-
Test compound (serially diluted)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the purified Raf kinase, the substrate (inactive MEK1), and the kinase buffer.
-
Add the diluted test compound to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive methods).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the appropriate reagent for non-radioactive assays).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions to measure the signal (e.g., luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Western Blot Analysis for Pathway Inhibition
This assay assesses the effect of an inhibitor on the downstream signaling cascade within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of MEK and ERK in a relevant cancer cell line.
Materials:
-
Cancer cell line with a known Raf pathway status (e.g., A375 for B-RafV600E, MIA PaCa-2 for KRAS mutation)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., GAPDH).
Cell Proliferation/Viability Assay
This assay measures the impact of the inhibitor on the growth and survival of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of a test compound in a cancer cell line.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control and a no-cell control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
For CellTiter-Glo® assay: a. Follow the manufacturer's protocol to add the reagent to each well. b. Shake the plate for 2 minutes to induce cell lysis. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Read the luminescence using a plate reader.
-
Calculate the percentage of cell viability or growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the data on a dose-response curve.
Visualizing the Raf Signaling Pathway and Experimental Workflow
To further aid in the understanding of Raf inhibition, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: The core Ras-Raf-MEK-ERK signaling cascade.
Caption: Workflow for comparing alternative Raf inhibitors.
References
- 1. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vjoncology.com [vjoncology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 14. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Navigating the RAF Signaling Maze in Pancreatic Cancer: A Comparative Guide to Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of RAF inhibitors in the context of pancreatic cancer. It synthesizes preclinical and clinical data to offer a clear perspective on their efficacy, mechanisms, and the experimental frameworks used for their evaluation.
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable therapeutic challenge, with a majority of tumors driven by KRAS mutations. While direct targeting of KRAS has been historically difficult, downstream effectors in the RAS-RAF-MEK-ERK (MAPK) signaling pathway present viable therapeutic targets. RAF kinases, in particular, have emerged as a key focus, especially in the subset of pancreatic cancers harboring BRAF mutations. This guide compares the performance of various RAF inhibitors, from first-generation agents to novel pan-RAF and pan-RAS inhibitors, supported by available experimental data.
The Landscape of RAF Alterations in Pancreatic Cancer
RAF family alterations are relatively rare in pancreatic cancer, occurring in approximately 2.2% of cases, and are often mutually exclusive with KRAS mutations.[1][2][3] The most common alterations include BRAF V600E mutations, BRAF fusions, and BRAF exon 11 mutations.[1][2][4] These distinct molecular subtypes exhibit differential responses to targeted therapies, underscoring the need for precise molecular characterization to guide treatment decisions.[1][4]
Comparative Efficacy of RAF Inhibitors: A Review of the Evidence
Direct head-to-head preclinical comparisons of different RAF inhibitors in pancreatic cancer models are limited in recent literature. However, clinical data from case series and basket trials, along with preclinical studies in other cancer types, provide valuable insights into their relative efficacy.
First and Second-Generation BRAF Inhibitors
Vemurafenib, dabrafenib, and encorafenib are approved BRAF inhibitors that have shown efficacy in BRAF V600E-mutant cancers, primarily melanoma.[2] Their application in pancreatic cancer is largely based on case reports and small retrospective studies. Often, these inhibitors are used in combination with MEK inhibitors (e.g., trametinib, binimetinib, cobimetinib) to overcome paradoxical MAPK pathway activation and delay the onset of resistance.[1][2]
A retrospective analysis of 81 patients with RAF family-mutated pancreatic cancer showed that patients with BRAF V600E mutations derive clinical benefit from BRAF/MEK inhibitor combinations.[1][2][4][5] Specifically, three out of three patients in the V600 subgroup experienced clinical benefit, with two achieving partial responses.[2][4]
In June 2022, the FDA granted accelerated approval to the combination of dabrafenib (Tafinlar®) and trametinib (Mekinist®) for the treatment of adult and pediatric patients with unresectable or metastatic solid tumors harboring a BRAF V600E mutation who have progressed following prior treatment.[6] This tumor-agnostic approval is significant for pancreatic cancer patients with this mutation, who have limited treatment options.[6] The approval was based on studies in various solid tumors which demonstrated meaningful efficacy.[6] A comprehensive analysis of dabrafenib and trametinib clinical trials across various cancers reported a median progression-free survival (PFS) of 4.5 months and a median overall survival (OS) of 11.5 months.[7]
The combination of encorafenib (Braftovi) and binimetinib (Mektovi) is also being investigated in a Phase II trial for pancreatic cancer patients with a BRAF V600E mutation.[8][9] A case report detailed a 51-year-old woman with advanced BRAF V600E-mutated pancreatic adenocarcinoma who had an exceptional response to the combination of encorafenib, binimetinib, and cetuximab, with a 74% reduction in the primary tumor.[10]
While direct comparative data in pancreatic cancer is lacking, a head-to-head in vitro comparison in melanoma cell lines suggested that encorafenib has the highest anti-tumor efficacy among the BRAF inhibitors, and trametinib is the most efficient MEK inhibitor.[11]
Next-Generation and Novel RAF Inhibitors
To address the limitations of first and second-generation inhibitors, including resistance mechanisms and lack of efficacy against non-V600 BRAF mutations, next-generation pan-RAF inhibitors are in development. These agents are designed to inhibit RAF monomers and dimers, potentially offering broader activity.
Belvarafenib is a novel pan-RAF inhibitor that has shown anti-tumor activity in patients with RAS or RAF mutated solid tumors in a Phase I study.[12] Further investigation in combination with the MEK inhibitor cobimetinib is ongoing.[12]
KIN-2787 is another orally available, potent, and selective pan-RAF inhibitor designed to target Class I, II, and III BRAF mutations. In preclinical models, KIN-2787 demonstrated low nanomolar to picomolar potency against ARAF, BRAF, and CRAF and inhibited tumor growth in xenograft models of various BRAF mutant cancers.[13]
PF-07799933 (ARRY-440) is a brain-penetrant, selective, pan-mutant BRAF inhibitor that has shown preclinical antitumor activity against both BRAF V600 and non-V600 mutant cancers.[14] A Phase 1 clinical trial (NCT05355701) is currently evaluating its safety and efficacy as a single agent and in combination with binimetinib in patients with advanced solid tumors with BRAF alterations.[15][16]
Pan-RAS Inhibitors
Given that the vast majority of pancreatic cancers are driven by KRAS mutations, pan-RAS inhibitors that can target multiple RAS isoforms are of significant interest.
ADT-007 is a novel pan-RAS inhibitor that has demonstrated potent and selective killing of cancer cell lines with various RAS mutations, while sparing cells with wild-type RAS.[17] Its orally bioavailable prodrug, ADT-1004, has shown robust antitumor activity in multiple preclinical models of pancreatic cancer.[17]
Quantitative Data Summary
The following tables summarize the available quantitative data for various RAF inhibitors in pancreatic cancer and other solid tumors. The scarcity of direct comparative studies in pancreatic cancer necessitates the inclusion of data from broader cancer types to infer potential efficacy.
Table 1: Clinical Efficacy of RAF Inhibitor Combinations in BRAF-Mutant Pancreatic Cancer
| Inhibitor Combination | Study Type | Number of Patients | Objective Response Rate (ORR) / Clinical Benefit | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| Dabrafenib + Trametinib | Retrospective Case Series (BRAF V600 Subgroup) | 3 | 100% Clinical Benefit (2 Partial Responses) | Not Reported | Not Reported | [2][4] |
| Dabrafenib + Trametinib | Tumor-Agnostic Trials (All Solid Tumors) | Multiple | ~30% ORR | Median: 4.5 months | Median: 11.5 months | [7] |
| Encorafenib + Binimetinib + Cetuximab | Case Report | 1 | Partial Response (74% tumor reduction) | Not Applicable | Not Applicable | [10] |
| BRAF/MEK/ERK Inhibitors | Retrospective Case Series (RAF Fusion Subgroup) | 6 | 80% Clinical Benefit (2 Partial Responses) | Not Reported | Not Reported | [2][4] |
| BRAF/MEK/ERK Inhibitors | Retrospective Case Series (Exon 11 Mutation Subgroup) | 6 | 40% Clinical Benefit (1 Partial Response) | Not Reported | Not Reported | [2][4] |
Table 2: Preclinical Efficacy of RAF Inhibitors
| Inhibitor | Inhibitor Class | Cancer Type (Cell Line/Model) | IC50 / Efficacy Metric | Citation(s) |
| Encorafenib | BRAF Inhibitor | Melanoma Cell Lines | IC50 <0.04 µM (Proliferation) | [11] |
| Dabrafenib | BRAF Inhibitor | Melanoma Cell Lines | IC50 <0.1 µM (Proliferation) | [11] |
| Vemurafenib | BRAF Inhibitor | Melanoma Cell Lines | IC50 <1 µM (Proliferation) | [11] |
| KIN-2787 | Pan-RAF Inhibitor | BRAF-mutant Cancer Cell Lines | IC50 < 50 nM (pERK inhibition) | [13] |
| Belizatinib | TRK/ALK Inhibitor (repurposed) | Pancreatic Cancer Cell Lines (PANC1, MIAPACA-2) | IC50: 11.2 nM (PANC1), 2.4 nM (MIAPACA-2) | [18] |
| ADT-007 | Pan-RAS Inhibitor | RAS-mutant Cancer Cell Lines | Potent, allele-specific activity | [17] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling cascade and points of therapeutic intervention.
Caption: A generalized workflow for the preclinical evaluation of RAF inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are outlines of common methodologies used to evaluate RAF inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the RAF inhibitor(s). A vehicle control (e.g., DMSO) is also included. Cells are typically incubated with the drug for 72-96 hours.
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The quantity of formazan product, which is directly proportional to the number of living cells, is measured by recording the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in software such as GraphPad Prism.
Western Blotting for Pathway Analysis
-
Cell Lysis: Cells are treated with the RAF inhibitor for a specified time (e.g., 3 or 72 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, and a loading control like α-tubulin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Luciferase-expressing pancreatic cancer cells (e.g., MiaPaCa-2) are orthotopically injected into the pancreas of immunodeficient mice (e.g., nude mice).[19] Tumor engraftment and growth are monitored non-invasively using bioluminescence imaging (BLI).[19]
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The RAF inhibitor is administered systemically (e.g., by oral gavage) at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous models or BLI for orthotopic models.[19] Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the treatment effect.
Future Directions and Conclusion
The treatment landscape for pancreatic cancer is evolving, with a growing emphasis on precision medicine. For the small subset of patients with BRAF-mutant pancreatic cancer, RAF inhibitors, particularly in combination with MEK inhibitors, represent a significant therapeutic advancement. The development of next-generation pan-RAF and pan-RAS inhibitors holds promise for expanding the utility of this treatment modality to a broader patient population, including those with non-V600 BRAF mutations and potentially KRAS-driven tumors.
However, significant challenges remain. The rarity of BRAF mutations in pancreatic cancer makes it difficult to conduct large, randomized controlled trials. Furthermore, acquired resistance to RAF inhibitors is a common clinical problem. Future research should focus on identifying biomarkers of response and resistance, developing rational combination strategies to overcome resistance, and designing innovative clinical trials for rare cancer subtypes. The continued integration of comprehensive genomic profiling into routine clinical practice will be essential for identifying patients who may benefit from these targeted therapies.
References
- 1. Retrospective Case Series Analysis of RAF Family Alterations in Pancreatic Cancer: Real-World Outcomes From Targeted and Standard Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. New Study Describes Treatment Approach for a Subset of Patients - Pancreatic Cancer Action Network [pancan.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. ascopubs.org [ascopubs.org]
- 6. New FDA Treatment Approval Underscores Importance of Biomarker Testing – Pancreatic Cancer Action Network [pancan.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mayo.edu [mayo.edu]
- 9. letswinpc.org [letswinpc.org]
- 10. Encorafenib, binimetinib and cetuximab in BRAF V600E-mutated advanced pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. pfizerclinicaltrials.com [pfizerclinicaltrials.com]
- 17. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cso.ie [cso.ie]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Assessing the Specificity of ZM 336372 in Cellular Assays: A Comparative Guide
For researchers in oncology and cell signaling, the precise targeting of kinase inhibitors is paramount for both efficacy and safety. ZM 336372 has been identified as a potent inhibitor of the c-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. However, its specificity in a cellular context, particularly when compared to other well-established Raf inhibitors, warrants a detailed examination. This guide provides an objective comparison of this compound with the multi-kinase inhibitor Sorafenib and the B-Raf selective inhibitor Vemurafenib, supported by experimental data and detailed protocols.
At a Glance: Comparative Specificity of Raf Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Sorafenib, and Vemurafenib against their primary Raf targets and key off-target kinases. This data, compiled from various in vitro and cell-based assays, highlights the distinct specificity profiles of each compound.
| Target Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) | Vemurafenib IC50 (nM) |
| Primary Targets | |||
| c-Raf (RAF1) | 70[1][2] | 6[3][4] | 48 |
| B-Raf | ~700[1][2] | 22[3][4] | 100-160 (wild-type) |
| B-Raf (V600E) | Not widely reported | 38[4] | 13-31 |
| Key Off-Targets | |||
| SAPK2a/p38α | 2000[1] | Not a primary target | Not a primary target |
| SAPK2b/p38β | 2000[1] | Not a primary target | Not a primary target |
| VEGFR-2 | Not a primary target | 90[3][4] | Not a primary target |
| PDGFR-β | Not a primary target | 57[3][4] | Not a primary target |
| c-KIT | Not a primary target | 68[3][4] | Not a primary target |
| Flt-3 | Not a primary target | 59[3][4] | Not a primary target |
| SRMS | Not a primary target | Not a primary target | 18 |
| ACK1 | Not a primary target | Not a primary target | 19 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, cell type). The data presented here is for comparative purposes.
The Paradoxical Activation of Raf by this compound
A peculiar characteristic of this compound is its ability to cause a "paradoxical activation" of c-Raf in cellular contexts.[5][6] While it inhibits the kinase activity of c-Raf directly, its binding can induce a conformational change that leads to a significant increase in the amount of activated (phosphorylated) c-Raf. This phenomenon is thought to be due to the disruption of a negative feedback loop that normally suppresses Raf activation.[5] However, this paradoxical activation of c-Raf by this compound does not typically lead to the activation of downstream effectors like MEK and ERK, suggesting that the activated Raf is in a non-productive state.[1][5] This is a critical consideration when interpreting cellular data for this inhibitor.
Signaling Pathways and Inhibitor Actions
The diagrams below, generated using Graphviz, illustrate the canonical MAPK signaling pathway and the points of intervention for this compound and its alternatives.
References
Validating the On-Target Effects of ZM 336372: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Raf kinase inhibitor ZM 336372 with genetic approaches to validate its on-target effects. Understanding the specific consequences of inhibiting a target protein versus the broader effects of a small molecule is crucial for robust drug development. This document outlines the experimental data, detailed protocols, and signaling pathway context necessary to critically evaluate the on-target efficacy and potential off-target or paradoxical effects of this compound.
Introduction to this compound and the Importance of On-Target Validation
This compound is a potent, cell-permeable, and selective inhibitor of the c-Raf (Raf-1) serine/threonine-protein kinase, a key component of the MAPK/ERK signaling cascade.[1] This pathway is frequently dysregulated in cancer, making c-Raf an attractive therapeutic target. However, like many kinase inhibitors, this compound has been observed to cause a paradoxical activation of Raf kinase in cellular environments, complicating the interpretation of its biological effects.[2][3]
Genetic approaches, such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown, provide a "gold standard" for validating the on-target effects of a small molecule inhibitor. By specifically removing or reducing the target protein, researchers can directly compare the resulting phenotype to that induced by the chemical inhibitor. This comparison is essential to distinguish between on-target effects, off-target effects, and paradoxical pharmacology.
Quantitative Comparison of this compound and Genetic Approaches
The following table summarizes the quantitative data comparing the biochemical potency of this compound with its cellular effects and in the context of alternative c-Raf inhibitors. A direct comparison with the phenotypic effects of c-Raf genetic knockout is also presented.
| Parameter | This compound | c-Raf Genetic Knockout/Knockdown | Alternative c-Raf Inhibitors | References |
| Target | c-Raf (Raf-1) | c-Raf gene (RAF1) | c-Raf (and other kinases) | [1][4] |
| In Vitro IC50 (c-Raf) | 70 nM | Not Applicable | Sorafenib: 6 nM; GW5074: 9 nM | [1][4][5] |
| Cellular Effect on pERK | Paradoxical activation in some cell lines | Decreased basal and stimulated pERK levels | Sorafenib: Inhibition; GW5074: Can permit activation | [2][5][6] |
| Effect on Cell Proliferation | Inhibition in various cancer cell lines | Inhibition of proliferation in specific contexts | Inhibition of proliferation | [6][7][8] |
| Off-Target Effects | SAPK2a/p38α (IC50 = 2 µM), SAPK2b/p38β (IC50 = 2 µM) | Minimal, dependent on gRNA/siRNA specificity | Sorafenib: VEGFR, PDGFR, Kit, etc. | [2] |
Signaling Pathway Context
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. As depicted in the diagram below, c-Raf is a central kinase in this pathway, activated by Ras GTPases and subsequently phosphorylating and activating MEK1/2.
Caption: The canonical Ras-Raf-MEK-ERK signaling pathway.
Experimental Workflows
Validating On-Target Effects of this compound
A logical workflow to validate the on-target effects of this compound involves a parallel comparison with a genetic approach, such as CRISPR/Cas9-mediated knockout of the c-Raf gene (RAF1).
Caption: Experimental workflow for on-target validation.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of c-Raf
Objective: To generate a stable c-Raf knockout cell line to serve as a genetic control for validating the on-target effects of this compound.
Methodology:
-
gRNA Design and Cloning: Design two to four single guide RNAs (sgRNAs) targeting early exons of the RAF1 gene to ensure a functional knockout. Clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
Lentiviral Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand clonal populations and validate the knockout at the genomic level by Sanger sequencing of the targeted locus. Confirm the absence of c-Raf protein expression by Western blot analysis.[9][10][11][12]
Cell Proliferation (MTT) Assay
Objective: To compare the effects of this compound and c-Raf knockout on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed wild-type and c-Raf knockout cells in 96-well plates at a predetermined optimal density.
-
Treatment: Treat wild-type cells with a dose-response range of this compound or vehicle control (DMSO). Maintain c-Raf knockout cells in parallel.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.[8]
Western Blot Analysis of ERK Phosphorylation
Objective: To assess the impact of this compound and c-Raf knockout on the downstream signaling of the MAPK pathway.
Methodology:
-
Cell Treatment and Lysis: Treat wild-type and c-Raf knockout cells as described for the proliferation assay. For acute signaling experiments, serum-starve cells overnight and then stimulate with a growth factor (e.g., EGF or FGF) for a short period (e.g., 15-30 minutes) in the presence or absence of this compound.[13][14] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, c-Raf, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.
Conclusion
Validating the on-target effects of small molecule inhibitors is a critical step in drug discovery. This guide provides a framework for comparing the effects of the c-Raf inhibitor this compound with genetic knockout of c-Raf. By employing the described experimental workflows and protocols, researchers can dissect the on-target, off-target, and paradoxical effects of this compound, leading to a more comprehensive understanding of its mechanism of action and its potential as a therapeutic agent. The use of robust genetic controls is paramount for the confident progression of targeted therapies in the drug development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. C-Raf is Associated with Disease Progression and Cell Proliferation in a Subset of Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell-specific models reveal conformation-specific RAF inhibitor... - CiteAb [citeab.com]
- 7. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of ZM 336372
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to rigorous safety and handling protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of ZM 336372, a potent c-Raf inhibitor. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Chemical Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling and disposal. Understanding these properties is the first step in responsible chemical management.
| Property | Value | Citation |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction. | [1] |
| H413: May cause long lasting harmful effects to aquatic life. | [1] | |
| Storage Class | 11: Combustible Solids | [1] |
| Water Hazard Class | WGK 3: Highly hazardous to water | [1] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [1][2][3] |
| Storage Temperature | -20°C | [1][3] |
Precautionary Measures for Handling
Before beginning any disposal procedure, ensure all relevant precautionary statements are observed to minimize risk of exposure and environmental contamination.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and as solutions.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of solid and liquid forms of this compound.
Detailed Methodologies
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
2. Waste Collection:
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof container for hazardous liquid waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a sealed bag or container and disposed of as solid hazardous waste.
3. Decontamination:
-
Glassware and equipment that have been in contact with this compound should be decontaminated. A triple rinse with a suitable solvent (such as ethanol or isopropanol) is recommended. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's certified hazardous waste management program. Do not pour this compound solutions down the drain or dispose of the solid in regular trash, due to its high hazard to aquatic life.[1]
Emergency Procedures
In the event of accidental exposure or spill, follow these procedures immediately.
Logical Flow for Emergency Response
Caption: Decision-making workflow for responding to this compound exposure or spills.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
